Lornoxicam-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQHAUOOXYABV-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857942 | |
| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216527-48-8 | |
| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Lornoxicam-d4
This technical guide provides a comprehensive overview of the synthesis and characterization of Lornoxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
Lornoxicam is a potent NSAID of the oxicam class, exhibiting analgesic and anti-inflammatory properties through the non-selective inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes.[1] Deuterated analogs of pharmaceutical compounds, such as this compound, are crucial as internal standards in pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry. This guide outlines a plausible synthetic route for this compound and details the analytical techniques for its characterization.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis commences from 2,5-dichlorothiophene and proceeds through several intermediates to yield 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][2][3]thiazine-3-carboxylic acid methyl ester-1,1-dioxide. The final step is an aminolysis reaction with 2-aminopyridine-d4.
Experimental Protocol (Hypothetical)
This protocol is adapted from methods for unlabeled Lornoxicam.[4][5][6]
Step 1: Ammonolysis
-
To a solution of 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide (1 equivalent) in xylene, add 2-aminopyridine-d4 (1-2 equivalents) and a catalytic amount of p-toluenesulfonic acid.[4][5]
-
Heat the reaction mixture to reflux (approximately 100-130 °C) for 4-6 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Purification
-
Reduce the solvent volume by vacuum concentration at 50-80 °C.[6]
-
Add a mixture of dichloromethane and methanol (e.g., 4:1 v/v) to the residue and slurry at an elevated temperature (e.g., 50 °C) for several hours.[6]
-
Cool the mixture and collect the crude this compound product by filtration.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as a mixture of xylene and 1,4-dioxane.[6]
-
Dry the purified this compound under vacuum.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following analytical techniques are recommended, with expected data extrapolated from studies on unlabeled Lornoxicam.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1216527-48-8 | N/A |
| Molecular Formula | C₁₃H₆D₄ClN₃O₄S₂ | N/A |
| Molecular Weight | 375.84 g/mol | N/A |
| Appearance | Yellow or slightly yellow powder | [7] |
| Solubility | Slightly soluble in water, soluble in sodium hydroxide, slightly soluble in methanol | [7] |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography is a key technique for assessing the purity of this compound.
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Phenomenex C18 (250x4.6 mm, 5 µm) | Eclipse C18 (150 mm × 4.6 mm, 5 μm) | [2],[3] |
| Mobile Phase | Acetonitrile: Phosphate buffer (60:40 v/v), pH 7.0 | Methanol: 0.1% Formic acid in water (80:20 v/v) | [2],[3] |
| Flow Rate | 1.2 ml/min | 0.8 mL/min | [2],[3] |
| Detection Wavelength | 390 nm | 381 nm | [2],[3] |
| Retention Time | Not specified | ~4.00 min (for Lornoxicam) | [8] |
| Linearity Range | 10-50 µg/ml | 0.5-20 μg/ml | [2],[3] |
Spectroscopic Analysis
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the incorporation of deuterium atoms.
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [9],[10] |
| Precursor Ion (m/z) | Expected around 376 [M+H]⁺ | Calculated |
| Product Ions (m/z) | Fragmentation pattern should be consistent with Lornoxicam structure, with a +4 Da shift in fragments containing the pyridine ring. A key fragment for Lornoxicam is m/z 121. | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For this compound, the signals corresponding to the pyridine ring protons would be absent in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior.
| Parameter | Value | Reference |
| Melting Point (Lornoxicam) | Endothermic peak around 225-231 °C | [11],[12] |
| Expected for this compound | Similar to unlabeled Lornoxicam | N/A |
X-ray Diffraction (XRD)
XRD is used to analyze the crystalline structure of the compound. Lornoxicam is known to be crystalline.[13]
| Parameter | Observation | Reference |
| Crystallinity | Crystalline | [13] |
| Characteristic Peaks (2θ for Lornoxicam) | 7.8°, 10.2°, 12.2°, 14.5°, 18.2°, 22.2°, 24.5° | [13] |
Experimental Workflow and Signaling Pathway
General Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Signaling Pathway of Lornoxicam
Lornoxicam, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
References
- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. RAPID RP HPLC METHOD FOR QUANTITATIVE DETERMINATION OF LORNOXICAM IN TABLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of lornoxicam - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 6. US20220204529A1 - Method for preparing lornoxicam - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Optimization of Lornoxicam Dispersible Tablets Using Quality by Design (QbD) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Lornoxicam-d4: A Technical Guide for its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lornoxicam-d4 is the deuterated analog of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves as a critical tool, primarily utilized as an internal standard for the precise quantification of lornoxicam in complex biological matrices. Its structural similarity and mass shift from the parent drug make it an ideal candidate for mass spectrometry-based bioanalytical assays. This guide provides an in-depth overview of the application of this compound in research, complete with experimental protocols and data presentation.
Lornoxicam itself is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the inflammatory pathway through the production of prostaglandins.[1] It is prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic efficacy and safety.
Core Application: Internal Standard in Bioanalysis
The principal application of this compound in a research setting is as an internal standard (IS) in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known concentration of this compound to biological samples (e.g., plasma, urine, tissue homogenates) at the beginning of the sample preparation process allows for the accurate quantification of the unlabeled lornoxicam. The deuterated standard co-elutes with the analyte but is differentiated by its higher mass, thus compensating for variations in sample extraction, matrix effects, and instrument response.
Rationale for Use
The ideal internal standard should have physicochemical properties very similar to the analyte. This compound fits this requirement perfectly as:
-
It has nearly identical chromatographic retention time and extraction recovery to lornoxicam.
-
The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection by the mass spectrometer without significantly altering its chemical behavior.
-
It is not naturally present in biological samples.
Experimental Protocols
While specific protocols for the use of this compound are not extensively detailed in publicly available literature, a comprehensive methodology can be constructed based on established LC-MS/MS methods for lornoxicam quantification that utilize other internal standards, supplemented with the specific parameters from a study that employed this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting lornoxicam from plasma samples.
Methodology:
-
To a 100 µL aliquot of the biological sample (e.g., human plasma), add 10 µL of this compound internal standard working solution (e.g., at a concentration of 70 ng/mL to achieve a final concentration of 7 ng/mL).[2]
-
Add 300 µL of a protein precipitating agent, such as acetonitrile or methanol.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes the typical instrumental parameters for the analysis of lornoxicam, which would be applicable for this compound as well.
| Parameter | Value |
| Chromatography System | Agilent 1290 Liquid Chromatograph or equivalent |
| Column | Agilent Poroshell® 120 SB-C18 (2.7 µm, 2.1 x 50 mm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40-50°C[2] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Ion Electrospray (ESI+)[2] |
| MRM Transitions (Lornoxicam) | m/z 372 -> 121 (Quantifier), m/z 372 -> 159 (Qualifier) |
| MRM Transitions (this compound) | m/z 376 -> 121 (Quantifier), m/z 376 -> 159 (Qualifier) |
Note: The specific MRM transitions for this compound are predicted based on the fragmentation pattern of lornoxicam and the addition of four deuterium atoms. These would need to be optimized during method development.
Data Presentation: Method Validation Parameters
A validated bioanalytical method is essential for regulatory submission and reliable research data. The following table outlines key validation parameters and their typical acceptance criteria for lornoxicam assays.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Normalized IS ratio within an acceptable range |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration |
Visualizations
Experimental Workflow for Lornoxicam Quantification
References
Lornoxicam-d4: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Lornoxicam-d4. It provides essential chemical data, a detailed overview of the established mechanism of action of its non-deuterated counterpart, Lornoxicam, and a representative experimental protocol for its application in bioanalytical methods.
Core Compound Data
This compound is the deuterated form of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). The inclusion of deuterium atoms results in a higher molecular weight compared to Lornoxicam, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Parameter | Value | Reference |
| CAS Number | 1216527-48-8 | [cite: ] |
| Molecular Formula | C₁₃H₆D₄ClN₃O₄S₂ | [cite: ] |
| Molecular Weight | 375.84 g/mol | [cite: ] |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Lornoxicam, and by extension this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Lornoxicam reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Experimental Protocols: Bioanalytical Quantification
This compound is primarily utilized as an internal standard in the quantification of Lornoxicam in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from established methods for the bioanalysis of Lornoxicam.
Sample Preparation: Protein Precipitation
-
Aliquoting : Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a specific volume of this compound working solution (e.g., 50 µL of a 100 ng/mL solution) to the plasma sample.
-
Protein Precipitation : Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample.
-
Vortexing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column : A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume : 5-10 µL of the prepared sample supernatant.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for Lornoxicam and this compound are monitored.
-
Lornoxicam : The precursor ion [M+H]⁺ is selected and fragmented to a specific product ion.
-
This compound : The precursor ion [M+H]⁺ (with a +4 Da shift from Lornoxicam) is selected and fragmented to its corresponding product ion.
-
-
Data Analysis : The peak area ratio of Lornoxicam to this compound is used to construct a calibration curve and quantify the concentration of Lornoxicam in the unknown samples.
-
An In-depth Technical Guide on the Use of Deuterated Lornoxicam as an Internal Standard in Bioanalysis
Introduction
Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, utilized for its analgesic and anti-inflammatory properties. Accurate quantification of lornoxicam in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] The reliability of LC-MS/MS methods is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), which corrects for variability during sample preparation and analysis.
While validated methods for lornoxicam often employ structural analogues like piroxicam as internal standards, the use of a deuterated form of lornoxicam (e.g., Lornoxicam-d4) is considered the most robust approach.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar extraction recovery and matrix effects, leading to more accurate and precise results. Although specific literature detailing a validated method for a deuterated lornoxicam internal standard is not widely published, this guide synthesizes best practices and extrapolates data from established lornoxicam bioanalytical methods to provide a comprehensive protocol for its use.
The Rationale for a Deuterated Internal Standard
An ideal internal standard (IS) co-elutes with the analyte and is affected by matrix components in the same way, thus normalizing variations in sample preparation, injection volume, and ionization efficiency. Structural analogues like piroxicam can have different retention times and ionization efficiencies compared to lornoxicam, potentially leading to inaccuracies. A deuterated standard such as this compound is chemically identical to the analyte and differs only in mass. This ensures it co-elutes and experiences the same degree of ion suppression or enhancement, providing superior correction and data quality.
Caption: Logical workflow for using a deuterated internal standard to mitigate analytical variability.
Proposed Bioanalytical Method
This section details a proposed LC-MS/MS method for the quantification of lornoxicam in human plasma using deuterated lornoxicam (e.g., this compound) as the internal standard. The parameters are derived from validated methods that use piroxicam or isoxicam.[1][2]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample preparation in lornoxicam analysis.[3]
Protocol:
-
Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound, e.g., 100 ng/mL in methanol).
-
Vortex the sample for 30 seconds.
-
Add 600 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography Parameters
The chromatographic conditions are designed to provide good separation and peak shape for lornoxicam.
| Parameter | Recommended Value | Source(s) |
| Column | C18 reverse-phase (e.g., Sunfire C18, 50 x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 3.0) or 0.3% Formic Acid in Water B: Methanol or Acetonitrile | [2] |
| Gradient/Isocratic | Isocratic: 70:30 (B:A) | [2] |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 40°C | N/A |
| Injection Volume | 10 µL | |
| Run Time | ~3.0 minutes | |
| Expected Retention Time | ~1.5 minutes (Lornoxicam and this compound should co-elute) |
Mass Spectrometry Parameters
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]
| Parameter | Lornoxicam (Analyte) | This compound (IS) | Piroxicam (Analogue IS) | Source(s) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | |
| Precursor Ion (Q1) m/z | 372.0 | 376.0 (Proposed) | 332.0 | [1] |
| Product Ion (Q3) m/z | 121.0 | 121.0 (Proposed) | 95.0 or 121.0 | [1] |
| Dwell Time | 200 ms | 200 ms | 200 ms | N/A |
| Collision Energy (CE) | ~26 eV | ~26 eV | ~24 eV | |
| IonSpray Voltage | 5.0 kV | 5.0 kV | 5.0 kV | |
| Source Temperature | 350°C | 350°C | 350°C |
Note: The proposed m/z for this compound assumes deuterium labeling on stable positions that do not affect the common product ion at m/z 121.0.
Method Validation Summary (Projected)
Based on published data for analogous methods, a validated assay using deuterated lornoxicam would be expected to meet the following performance criteria.
| Validation Parameter | Expected Performance Range | Source(s) |
| Linearity Range | 0.50 ng/mL to 1500 ng/mL | [1][2][6] |
| Correlation (r²) | ≥ 0.995 | [2][3] |
| LLOQ | 0.50 ng/mL | [2] |
| Intra-day Precision | < 15% CV | [2][3] |
| Inter-day Precision | < 15% CV | [2][3] |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | [2][3] |
| Recovery | Consistent and reproducible (>85% for Lornoxicam) | [2] |
Experimental and Logical Workflows
Visualizing the process from sample receipt to final data analysis provides clarity for laboratory professionals.
Caption: Step-by-step experimental workflow for lornoxicam quantification in plasma.
Lornoxicam Mechanism of Action: COX Inhibition
Lornoxicam exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.
Caption: Lornoxicam inhibits both COX-1 and COX-2, reducing prostaglandin synthesis.
The use of deuterated lornoxicam as an internal standard represents the most accurate and robust approach for the bioanalysis of lornoxicam by LC-MS/MS. By perfectly mimicking the behavior of the analyte during sample processing and analysis, it effectively corrects for matrix effects and other sources of variability. This technical guide, based on established analytical principles and data from validated methods, provides a comprehensive framework for researchers and drug development professionals to implement a high-quality quantitative assay for lornoxicam in biological matrices. Adherence to these principles will ensure the generation of reliable data for critical pharmacokinetic and clinical studies.
References
- 1. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. PCA Deproteinization protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
Lornoxicam: A Technical Guide on its Mechanism of Action and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, distinguished by its potent analgesic and anti-inflammatory properties.[1][2] This document provides a comprehensive technical overview of Lornoxicam's core mechanism of action, pharmacodynamic profile, and pharmacokinetic properties. The primary mechanism involves the potent and balanced inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the biosynthesis of prostaglandins that mediate pain and inflammation.[3][4] Additionally, Lornoxicam has been shown to inhibit inducible nitric oxide synthase (iNOS) and the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[5][6] Pharmacokinetically, it is characterized by rapid and nearly complete absorption, high plasma protein binding, and a short elimination half-life of 3 to 5 hours, which may contribute to its favorable tolerability profile.[2][7] This guide synthesizes key quantitative data, details the experimental protocols used in its pharmacological assessment, and provides visual representations of its molecular pathways and experimental workflows to support advanced research and development.
Introduction
Lornoxicam (chlortenoxicam) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1][8] It exerts potent analgesic, anti-inflammatory, and antipyretic effects.[1] Unlike other oxicams, Lornoxicam is characterized by a relatively short plasma half-life (3 to 5 hours), which may be advantageous from a tolerability standpoint.[2][7] It is utilized for the management of acute mild to moderate pain, as well as the symptomatic relief of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2][8] The therapeutic efficacy of Lornoxicam is rooted in its potent inhibition of prostaglandin biosynthesis.[9]
Mechanism of Action
Lornoxicam's therapeutic effects are primarily attributable to its modulation of key inflammatory pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism of action for Lornoxicam is the inhibition of the cyclooxygenase (COX) enzymes.[3][10] COX enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[3][8] Lornoxicam is a non-selective inhibitor, demonstrating a potent and balanced inhibition of both COX-1 and COX-2 isoforms.[3][5][11] The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 can be associated with potential gastrointestinal side effects.[3]
Inhibition of Prostaglandin Synthesis
By blocking the action of COX-1 and COX-2, Lornoxicam effectively halts the synthesis of prostaglandins (PGs) such as PGE2.[3][9] This reduction in prostaglandin levels desensitizes peripheral nociceptors and diminishes the inflammatory response, resulting in analgesia and reduced swelling.[12][13] A key advantage noted for Lornoxicam is that its inhibition of the COX pathway does not lead to a significant shunting of arachidonic acid to the 5-lipoxygenase cascade, thereby minimizing the risk of increased leukotriene formation.[8][9]
Caption: Lornoxicam's Inhibition of the Prostaglandin Synthesis Pathway.
Effects on Nitric Oxide Synthase and Interleukins
Beyond its effects on the COX pathway, Lornoxicam demonstrates additional anti-inflammatory activities. It has been shown to inhibit the formation of inducible nitric oxide (NO), a pro-inflammatory mediator, via the inhibition of inducible nitric oxide synthase (iNOS).[5][14][15] Furthermore, in stimulated human monocytic cells, Lornoxicam markedly inhibits the production of Interleukin-6 (IL-6), a key cytokine involved in chronic inflammation.[5][14] The formation of other cytokines like TNF-α and IL-1β is only moderately affected.[14]
Pharmacology
The pharmacological profile of Lornoxicam is defined by its potent pharmacodynamic effects and its distinct pharmacokinetic properties.
Pharmacodynamics
Lornoxicam is one of the most potent balanced COX-1/COX-2 inhibitors among the NSAIDs tested in various in vitro studies.[5][14] Its equipotent inhibition of the COX isoenzymes is complemented by its ability to suppress IL-6 and iNOS-derived NO formation.[5]
Table 1: Pharmacodynamic Profile of Lornoxicam
| Parameter | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| COX-1 Inhibition | Intact Human Cells | 0.005 µM (5 nM) | [5][14] |
| COX-2 Inhibition | Intact Human Cells | 0.008 µM (8 nM) | [5][14] |
| IL-6 Formation Inhibition | Stimulated THP-1 Monocytic Cells | 54 µM | [5][14] |
| Nitric Oxide (NO) Formation Inhibition | LPS-Stimulated RAW 264.7 Cells | 65 µM |[5][14] |
References
- 1. Lornoxicam - Wikipedia [en.wikipedia.org]
- 2. Lornoxicam. A review of its pharmacology and therapeutic potential in the management of painful and inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lornoxicam? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crpsonline.com [crpsonline.com]
- 7. Clinical pharmacokinetics of lornoxicam. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mims.com [mims.com]
- 12. Lornoxicam: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 13. Lornoxicam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Isotopic Labeling of Lornoxicam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isotopic labeling of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID). The guide details proposed synthetic routes for the introduction of deuterium (²H), carbon-13 (¹³C), and carbon-14 (¹⁴C) isotopes into the Lornoxicam molecule. It is designed to furnish researchers and drug development professionals with the necessary theoretical and practical framework for the preparation, analysis, and application of isotopically labeled Lornoxicam in metabolic, pharmacokinetic, and bioanalytical studies. While specific experimental data for the synthesis of labeled Lornoxicam is not extensively published, this guide consolidates information on the synthesis of the parent compound and general isotopic labeling methodologies to propose detailed experimental protocols.
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug of the oxicam class, characterized by its potent analgesic and anti-inflammatory properties.[1] Isotopic labeling of pharmaceuticals like Lornoxicam is a critical tool in drug discovery and development. It allows for the precise tracking and quantification of the drug and its metabolites in biological systems, providing invaluable data on absorption, distribution, metabolism, and excretion (ADME). This guide focuses on the practical aspects of labeling Lornoxicam with stable isotopes (²H and ¹³C) and a radioisotope (¹⁴C).
Metabolic Pathway of Lornoxicam
Understanding the metabolic fate of Lornoxicam is essential for designing labeling strategies, particularly for ensuring the label is retained in the molecule or its major metabolites through the metabolic process. The primary metabolic pathway of Lornoxicam involves hydroxylation of the thiophene ring, mediated by the cytochrome P450 enzyme CYP2C9.[2][3] This results in the formation of the main, pharmacologically inactive metabolite, 5'-hydroxy-lornoxicam.[4][5][6]
Figure 1: CYP2C9-mediated metabolism of Lornoxicam.
Synthesis of Isotopically Labeled Lornoxicam
The synthesis of isotopically labeled Lornoxicam can be adapted from established routes for the unlabeled compound.[7][8][9][10] The key is the introduction of the isotopic label at a suitable and stable position within the molecule, using a commercially available labeled precursor.
General Synthetic Scheme
A common synthetic route to Lornoxicam involves the condensation of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide with 2-aminopyridine.[9][10] This final step provides a strategic point for introducing isotopic labels, particularly into the 2-aminopyridine moiety.
Figure 2: Final step in a common Lornoxicam synthesis.
Deuterium Labeling (²H)
Deuterium-labeled Lornoxicam can be valuable as an internal standard in mass spectrometry-based bioanalytical methods. A plausible approach involves the synthesis of deuterated 2-aminopyridine, which can then be used in the final condensation step.
Proposed Experimental Protocol: Synthesis of Lornoxicam-d₄
-
Synthesis of 2-Aminopyridine-d₄: Commercially available 2-aminopyridine can be subjected to H/D exchange reactions using D₂O under acidic or basic conditions, or through metal-catalyzed deuteration.
-
Condensation Reaction:
-
To a solution of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide (1 equivalent) in a suitable high-boiling solvent such as xylene, add 2-aminopyridine-d₄ (1.1 equivalents).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the crude Lornoxicam-d₄ by recrystallization from a suitable solvent system (e.g., dioxane/water).
-
Carbon-13 Labeling (¹³C)
¹³C-labeled Lornoxicam is a crucial tool for NMR-based metabolic studies and as a non-radioactive tracer. Labeling can be achieved by incorporating a ¹³C-labeled precursor.
Proposed Experimental Protocol: Synthesis of Lornoxicam-¹³C₆ (on the pyridine ring)
-
Synthesis of 2-Aminopyridine-¹³C₆: This would require a custom synthesis starting from a simple ¹³C-labeled precursor, such as ¹³C₆-benzene.
-
Condensation Reaction: Follow the same condensation procedure as described for the deuterium-labeled analogue, using 2-aminopyridine-¹³C₆.
Carbon-14 Labeling (¹⁴C)
¹⁴C-labeled Lornoxicam is essential for quantitative ADME studies, particularly for determining mass balance and identifying all metabolites.[5][6]
Proposed Experimental Protocol: Synthesis of Lornoxicam-¹⁴C (carbonyl carbon)
A late-stage labeling approach would be most efficient for introducing the ¹⁴C label.
-
Synthesis of a Precursor for ¹⁴C-labeling: Prepare a suitable precursor such as 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid.
-
Activation and Coupling with [¹⁴C]2-Aminopyridine:
-
Alternatively, a more direct approach would be to use commercially available [¹⁴C]2-aminopyridine in the final condensation step as described for the other isotopes. Due to the radioactive nature of ¹⁴C, all manipulations must be carried out in a certified radiochemistry laboratory with appropriate safety precautions.
-
Analytical Characterization
The purity and identity of the isotopically labeled Lornoxicam must be rigorously confirmed.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose |
| Mass Spectrometry (MS) | Confirm molecular weight and determine isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and locate the position of the isotopic label (for ²H and ¹³C). |
| High-Performance Liquid Chromatography (HPLC) | Determine chemical and radiochemical purity. |
| Liquid Scintillation Counting (LSC) | Quantify the amount of radioactivity (for ¹⁴C). |
Proposed Analytical Workflow
Figure 3: Proposed analytical workflow for labeled Lornoxicam.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the synthesis of isotopically labeled Lornoxicam, based on typical yields for similar reactions. Actual results would need to be determined experimentally.
Table 2: Hypothetical Synthesis Data
| Labeled Lornoxicam | Isotopic Precursor | Proposed Yield (%) | Isotopic Purity (%) |
| Lornoxicam-d₄ | 2-Aminopyridine-d₄ | 75-85 | >98 |
| Lornoxicam-¹³C₆ | 2-Aminopyridine-¹³C₆ | 70-80 | >99 |
| Lornoxicam-¹⁴C | [¹⁴C]2-Aminopyridine | 60-75 | >98 (radiochemical) |
Applications in Drug Development
-
Metabolism and Pharmacokinetic Studies: ¹⁴C-labeled Lornoxicam can be used in human and animal studies to determine the complete metabolic profile and mass balance.[5][6]
-
Bioavailability and Bioequivalence Studies: Deuterated Lornoxicam can serve as an ideal internal standard for LC-MS/MS-based quantification of Lornoxicam in plasma samples.
-
Mechanism of Action Studies: ¹³C-labeled Lornoxicam can be used in NMR studies to investigate drug-target interactions.
Conclusion
References
- 1. air.unimi.it [air.unimi.it]
- 2. Frédéric Joliot Institute for Life Sciences - Carbon-14 labelling of anti-inflammatory drugs with CO2 [joliot.cea.fr]
- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in heterocycle labeling with carbon isotopes [pubmed.ncbi.nlm.nih.gov]
- 5. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. openmedscience.com [openmedscience.com]
- 8. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]
- 9. moravek.com [moravek.com]
- 10. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
Section 1: Chemical and Physical Properties
An In-depth Technical Guide to the Safety Data Sheet of Lornoxicam-d4
This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological reports, presenting a detailed look at the compound's properties and associated hazards.
This compound is the deuterated form of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The physical and chemical properties are crucial for safe handling and storage.
| Property | Data | Source |
| Chemical Formula | C13H6D4ClN3O4S2 | [3] |
| Molecular Weight | 375.8 g/mol | [4] |
| CAS Number | 1216527-48-8 | [3] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 225 - 230 °C (decomposes) | [3][5] |
| Solubility | Soluble in DMSO (~2 mg/ml) | [4] |
| Storage Temperature | -20°C | [4][5] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification for the active compound, Lornoxicam, is applicable due to the similar toxicological profile.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 1/2 | 💀 | Danger | H300: Fatal if swallowed |
Data derived from Lornoxicam safety data sheets.[6][7][8]
Potential Health Effects: [3][9]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: Fatal if swallowed.
Section 3: Toxicological Information
The toxicological data for Lornoxicam provides insight into the potential health hazards of this compound.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 5.73 mg/kg | [3] |
| NOEL (Chronic Toxicity) | Monkey | Oral | 0.25 mg/kg/day | [10] |
| NOEL (Carcinogenicity) | Rat | Oral | 0.01 mg/kg/day | [11] |
Carcinogenicity and Mutagenicity:
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[3]
-
ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[3]
-
Mutagenic Effects: No data available.[3]
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are not available within the Safety Data Sheets. These documents typically summarize the results of such studies without detailing the methodologies. For comprehensive experimental procedures, referring to the specific toxicological study publications is recommended.
Section 5: Handling, Storage, and First Aid
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use in a well-ventilated area or under a fume hood.[3][12]
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep containers tightly closed.[3] Some sources recommend storage at -20°C for long-term stability.[4][5]
First-Aid Measures: [3][8][12]
-
If Swallowed: Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting.[3][6]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Section 6: Accidental Release and Disposal
Accidental Release Measures:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Do not let the product enter drains.
-
Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
Disposal:
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[12]
Visualizations
Lornoxicam Mechanism of Action
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever.[1][2][13]
Caption: Mechanism of action of Lornoxicam as a COX inhibitor.
This compound Spill Response Workflow
This diagram outlines the appropriate steps to take in the event of a this compound spill, based on safety data sheet recommendations.
Caption: Workflow for handling a this compound spill.
References
- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lornoxicam - Wikipedia [en.wikipedia.org]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lornoxicam CAS 70374-39-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chemos.de [chemos.de]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Subacute and chronic oral toxicity of lornoxicam in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of chronic oral toxicity and carcinogenic potential of lornoxicam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Lornoxicam | 70374-39-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Lornoxicam-d4 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, utilized for its potent analgesic and anti-inflammatory properties.[1] Accurate determination of lornoxicam concentrations in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess bioequivalence. The use of a stable isotope-labeled internal standard, such as lornoxicam-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution and similar ionization efficiency of this compound with the unlabeled analyte allow for precise correction of variations during sample preparation and analysis, leading to highly accurate and reliable results.[2]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of lornoxicam.
Mechanism of Action and Metabolism
Lornoxicam exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] The primary metabolic pathway of lornoxicam in humans is hydroxylation to 5'-hydroxy-lornoxicam, a reaction catalyzed almost exclusively by the cytochrome P450 enzyme CYP2C9.[4] This metabolite is pharmacologically inactive. Understanding this pathway is essential for interpreting pharmacokinetic data.
Lornoxicam's Mechanism of Action and Metabolism Pathway
Caption: Lornoxicam's dual action: COX inhibition and metabolic pathway.
Experimental Protocols
Bioanalytical Method using LC-MS/MS
This protocol outlines a validated method for the quantification of lornoxicam in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Lornoxicam reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
c. Preparation of Stock and Working Solutions:
-
Lornoxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lornoxicam in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Lornoxicam Working Solutions: Prepare serial dilutions of the lornoxicam stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.
d. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
e. LC-MS/MS Conditions:
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lornoxicam | 372.0 | 121.0 |
| This compound | 376.0 | 121.0 |
Note: The precursor ion for this compound is calculated based on a +4 Da shift from the unlabeled compound. The product ion is expected to be the same as lornoxicam, assuming the deuterium atoms are not on the fragment lost. This should be confirmed experimentally.
Pharmacokinetic Study Protocol
This protocol provides a general framework for a single-dose pharmacokinetic study of lornoxicam in healthy volunteers.
a. Study Design:
-
An open-label, single-dose, crossover, or parallel-group study design.
-
Administer a single oral dose of lornoxicam (e.g., 8 mg tablet).
-
Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
b. Sample Collection and Handling:
-
Collect blood samples in tubes containing K2EDTA as an anticoagulant.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma into labeled cryovials and store at -80°C until analysis.
c. Data Analysis:
-
Quantify lornoxicam concentrations in plasma samples using the validated LC-MS/MS method described above.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.
Experimental and Analytical Workflow
Caption: Workflow for a lornoxicam pharmacokinetic study.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated bioanalytical method for lornoxicam using this compound as an internal standard.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 5.1% - 9.8% |
| Accuracy (% bias) | Within ±15% | -7.5% to 6.3% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Pass |
| Stability (Freeze-thaw, short-term, long-term) | % bias within ±15% | Stable |
Table 3: Example Pharmacokinetic Parameters of Lornoxicam (8 mg oral dose)
| Parameter | Unit | Mean ± SD |
| Cmax | ng/mL | 450 ± 120 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng·h/mL | 2500 ± 700 |
| AUC(0-inf) | ng·h/mL | 2650 ± 750 |
| t1/2 | h | 4.0 ± 1.0 |
Note: The data presented in these tables are for illustrative purposes and may vary depending on the specific study and analytical method.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of lornoxicam in biological matrices for pharmacokinetic studies. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the pharmacokinetic profile of lornoxicam. Adherence to these validated methods will ensure high-quality data for regulatory submissions and clinical research.
References
- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lornoxicam? [synapse.patsnap.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Application Note: High-Throughput Analysis of Lornoxicam in Human Plasma using Lornoxicam-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Lornoxicam in human plasma. The protocol employs a straightforward sample preparation procedure and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard, Lornoxicam-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and routine drug monitoring in a research setting.
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibiting potent analgesic and anti-inflammatory properties.[1] Accurate quantification of Lornoxicam in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of Lornoxicam in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.[2] The method is demonstrated to be selective, sensitive, and reproducible.
Experimental
Materials and Reagents
-
Lornoxicam (purity ≥98%)
-
This compound (purity ≥98%)[2]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation
Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
1. Protein Precipitation (PPT) Protocol
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) Protocol
This method provides a cleaner extract, potentially reducing matrix effects.[3]
-
To 200 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lornoxicam | 372.0 | 121.1 | 25 |
| This compound | 376.0 | 121.1 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Lornoxicam in human plasma. The use of this compound as an internal standard effectively compensated for variability in sample preparation and matrix effects, leading to high precision and accuracy.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity and Lower Limit of Quantification (LLOQ)
The method was linear over the concentration range of 1 to 2000 ng/mL. The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| LLOQ | 1 ng/mL |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 500 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High | 1500 | < 5 | 98 - 102 | < 5 | 98 - 102 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for both PPT and LLE methods.
| Preparation Method | Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| PPT | Lornoxicam | 85 - 95 | 90 - 110 |
| LLE | Lornoxicam | > 90 | 95 - 105 |
Visualizations
Caption: Experimental workflow for Lornoxicam analysis.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Lornoxicam in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for application in clinical research and pharmacokinetic studies.
References
Application Note: High-Throughput Analysis of Lornoxicam and Lornoxicam-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Lornoxicam and its deuterated internal standard, Lornoxicam-d4, in human plasma. The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The analytes are detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for high-throughput bioanalytical studies, offering the necessary accuracy, precision, and sensitivity for pharmacokinetic and bioequivalence assessments.
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibiting potent analgesic and anti-inflammatory properties. Accurate quantification of Lornoxicam in biological matrices is essential for pharmacokinetic studies and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Lornoxicam and this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (internal standard, 1 µg/mL in methanol) and vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
-
System: A validated UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Hypurity advance, 50 x 4.6 mm, 5 µm) is a suitable choice.[1]
-
Mobile Phase A: 0.3% Formic Acid in Water.[1]
-
Mobile Phase B: 0.3% Formic Acid in Acetonitrile.[1]
-
Gradient: A linear gradient can be optimized. A typical starting point is 50% B, holding for 0.5 minutes, then ramping to 95% B over 2 minutes, holding for 1 minute, and re-equilibrating at 50% B for 1.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometry
-
System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Lornoxicam | This compound (Internal Standard) |
| Precursor Ion (m/z) | 372.0 | 376.0 |
| Product Ion (m/z) | 121.0 | 121.0 (putative) |
| Expected Retention Time (min) | ~2.5 | ~2.5 |
| Linearity Range | 2 - 1600 ng/mL | N/A |
| Limit of Quantification (LOQ) | 2.0 ng/mL | N/A |
Note: The chromatographic properties of this compound are expected to be nearly identical to those of Lornoxicam. The linearity range and LOQ for Lornoxicam are based on published methods and may vary depending on the specific instrumentation used.[2][3]
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of Lornoxicam.
Discussion
The described method provides a reliable approach for the quantification of Lornoxicam in human plasma. The protein precipitation protocol is simple and efficient, making it suitable for high-throughput analysis. The chromatographic conditions are optimized to achieve a short run time while maintaining good peak shape and separation from endogenous plasma components. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for any variability during the analytical process. The MRM transitions are highly selective for Lornoxicam and this compound, minimizing the risk of interference. This method can be readily validated according to regulatory guidelines for bioanalytical method validation.
References
Application Notes and Protocols for Lornoxicam-d4 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Lornoxicam using Lornoxicam-d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be adaptable for various research and drug development applications.
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] Accurate quantification of Lornoxicam in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[2][3][4][5]
This compound, with a molecular weight of 375.83 g/mol and an exact mass of 375.0052, serves as an ideal internal standard for the quantification of Lornoxicam.[1] This document outlines the optimized mass spectrometry settings and a detailed experimental protocol for the detection and quantification of Lornoxicam using this compound.
Experimental Protocols
This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis of Lornoxicam using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for the extraction of Lornoxicam from human plasma.[6][7][8]
-
Plasma Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each plasma sample, except for the blank matrix samples.
-
Acidification: Acidify the plasma samples by adding a small volume of an appropriate acid (e.g., 10 µL of 1M HCl) to adjust the pH.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate to the tube.
-
Vortexing: Vortex the tube for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography
The following liquid chromatography conditions are a starting point and can be optimized for specific instrumentation and applications.[6][7]
| Parameter | Recommended Conditions |
| Column | Sunfire C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Methanol |
| Gradient | 70% B |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
The following mass spectrometry parameters are for a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[6][7]
| Parameter | Recommended Settings |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Lornoxicam using an internal standard.
Table 1: MRM Transitions for Lornoxicam and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lornoxicam | 372.0 | 121.0 | 200 | 25 |
| This compound | 376.0 | 121.0 | 200 | 25 |
Note: The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the Lornoxicam molecule. The product ion is expected to be the same as for Lornoxicam, representing a common stable fragment.
Table 2: Performance Characteristics of the LC-MS/MS Method
| Parameter | Typical Value | Reference |
| Linearity Range | 0.50 - 500 ng/mL | [6] |
| Correlation Coefficient (r) | > 0.999 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [6] |
| Intra-assay Precision (CV%) | 0.7 - 4.2% | [6] |
| Inter-assay Precision (CV%) | < 15% | [6] |
| Intra-assay Accuracy (% bias) | -4.5 to 5.0% | [6] |
| Inter-assay Accuracy (% bias) | ± 15% | [6] |
| Recovery | 87.8% (Lornoxicam) | [6] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Detection
The following diagram illustrates the logical flow of the experimental protocol for the quantification of Lornoxicam using this compound as an internal standard.
Caption: Experimental workflow for Lornoxicam quantification.
Lornoxicam's Mechanism of Action: COX Inhibition Pathway
Lornoxicam exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.
Caption: Lornoxicam inhibits both COX-1 and COX-2 enzymes.
References
- 1. medkoo.com [medkoo.com]
- 2. Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | eLife [elifesciences.org]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Lornoxicam-d4 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, indicated for the treatment of pain and inflammation. Bioequivalence studies are a critical component of generic drug development, ensuring that the generic product is pharmaceutically equivalent and exhibits a comparable pharmacokinetic profile to the reference-listed drug. The use of a stable isotope-labeled internal standard, such as Lornoxicam-d4, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the bioequivalence assessment of lornoxicam formulations.
Bioanalytical Method for Lornoxicam Quantification in Human Plasma
A robust and sensitive LC-MS/MS method is essential for accurately determining lornoxicam concentrations in human plasma. The following protocol outlines a validated approach using this compound as the internal standard.
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents:
-
Lornoxicam reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or Milli-Q)
2. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lornoxicam and this compound in methanol.
-
Working Standard Solutions: Serially dilute the lornoxicam stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 200 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate lornoxicam working standard solutions to create a calibration curve (e.g., 5-1500 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (calibrator, QC, or study sample), add 50 µL of the this compound internal standard working solution (200 ng/mL) and vortex briefly.
-
Add 750 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.3% Formic acid in waterB: 0.3% Formic acid in acetonitrile |
| Gradient | Isocratic (50:50, A:B) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 45°C |
| Run Time | Approximately 3 minutes |
5. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5.0 kV |
| Temperature | 350°C |
| MRM Transitions | Lornoxicam: m/z 372.1 → 121.1[1]This compound: m/z 376.1 → 121.1 |
| Collision Energy | Lornoxicam: 26 eVthis compound: (To be optimized, expected to be similar to Lornoxicam) |
Note: The mass transition for this compound is based on the addition of 4 Da to the precursor ion of lornoxicam, assuming the fragmentation pattern remains similar. The product ion is expected to be the same as the unlabeled compound. This should be confirmed during method development and validation.
Bioequivalence Study Design and Pharmacokinetic Analysis
A typical bioequivalence study for lornoxicam is a randomized, two-period, two-sequence, crossover study under fasting conditions.
Experimental Protocol: Clinical Phase
-
Volunteer Selection: Healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria.
-
Study Design: A single-dose, two-way crossover design with a washout period of at least 7 days between the two periods.
-
Drug Administration: Administration of a single oral dose of the test and reference lornoxicam formulations.
-
Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and up to 24 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.
Data Presentation: Pharmacokinetic Parameters
The following pharmacokinetic parameters should be calculated for both the test and reference formulations and summarized in a table for comparison.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (%) | 90% Confidence Interval |
| Cmax (ng/mL) | Insert Data | Insert Data | Insert Data | Insert Data |
| AUC0-t (ng·h/mL) | Insert Data | Insert Data | Insert Data | Insert Data |
| AUC0-∞ (ng·h/mL) | Insert Data | Insert Data | Insert Data | Insert Data |
| Tmax (h) | Insert Data | Insert Data | N/A | N/A |
| t1/2 (h) | Insert Data | Insert Data | N/A | N/A |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.
For a declaration of bioequivalence, the 90% confidence intervals for the ratio of geometric means of Cmax, AUC0-t, and AUC0-∞ for the test and reference products should fall within the acceptance range of 80.00% to 125.00%.
Mandatory Visualizations
Lornoxicam's Mechanism of Action: Inhibition of Prostaglandin Synthesis
Lornoxicam exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
References
Application Note: High-Throughput Quantification of Lornoxicam in Human Plasma using Lornoxicam-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lornoxicam in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Lornoxicam-d4, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. The described method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This approach is suitable for high-throughput bioanalysis in clinical research and drug development settings.
Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibiting potent analgesic and anti-inflammatory properties.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins that mediate pain and inflammation.[2] Accurate measurement of Lornoxicam concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. A SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations.[3][4] This application note provides a comprehensive protocol for the determination of Lornoxicam in human plasma using this compound as the internal standard.
Lornoxicam Signaling Pathway
Lornoxicam, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins from arachidonic acid, thereby mitigating inflammation and pain.
Caption: Mechanism of action of Lornoxicam.
Experimental Protocols
Materials and Reagents
-
Lornoxicam (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (AR grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)
-
Analytical Column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Lornoxicam and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Lornoxicam stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, CC, or QC into the corresponding tubes.
-
Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Lornoxicam) | m/z 372.0 → 121.0 |
| MRM Transition (this compound) | m/z 376.0 → 121.0 |
| Collision Energy | Optimized for specific instrument (typically 25-35 eV) |
| Ion Spray Voltage | ~5000 V |
| Source Temperature | 500°C |
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to data analysis.
Caption: Bioanalytical workflow for Lornoxicam in plasma.
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of Lornoxicam in human plasma. The use of this compound as an internal standard ensures the reliability of the results.
Method Validation Summary
The method was validated according to standard bioanalytical guidelines. A summary of the validation parameters is presented below.
Linearity and Range The calibration curve was linear over the concentration range of 2.0 to 1500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Parameter | Result |
| Calibration Range | 2.0 - 1500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
Precision and Accuracy The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results are summarized in the following table.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.0 | ≤ 8.5 | 95.0 - 105.0 | ≤ 9.2 | 94.0 - 106.0 |
| LQC | 6.0 | ≤ 6.8 | 97.2 - 103.5 | ≤ 7.5 | 96.5 - 104.1 |
| MQC | 150 | ≤ 5.1 | 98.1 - 102.3 | ≤ 6.3 | 97.8 - 102.9 |
| HQC | 1200 | ≤ 4.5 | 99.0 - 101.8 | ≤ 5.8 | 98.5 - 102.2 |
Recovery and Matrix Effect The extraction recovery of Lornoxicam and the matrix effect were assessed at LQC and HQC levels. The use of a stable isotope-labeled internal standard effectively mitigates any observed matrix effects.
| QC Level | Lornoxicam Mean Recovery (%) | This compound Mean Recovery (%) | Matrix Factor (Lornoxicam) | IS-Normalized Matrix Factor |
| LQC | 88.5 | 89.1 | 0.98 | 0.99 |
| HQC | 91.2 | 90.5 | 1.01 | 1.01 |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable means for quantifying Lornoxicam in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory. The validation data confirm that the method is accurate, precise, and robust for its intended purpose.
References
- 1. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lornoxicam-d4 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lornoxicam-d4 in drug metabolism studies. This compound, a deuterated analog of Lornoxicam, serves as an ideal internal standard for the quantitative analysis of Lornoxicam in biological matrices. Its use is critical for accurate and precise measurements in pharmacokinetic (PK), drug metabolism, and bioequivalence studies.
Introduction to Lornoxicam and its Metabolism
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] The metabolism of Lornoxicam is a critical determinant of its pharmacokinetic profile and is primarily mediated by the cytochrome P450 enzyme, CYP2C9.[1][2][3][4][5] The major metabolic pathway is the 5'-hydroxylation of Lornoxicam to its principal, pharmacologically inactive metabolite, 5'-hydroxy-lornoxicam.[1][2][3][4] This metabolite is subsequently excreted in urine and feces.[6] Given the significant inter-individual variability in CYP2C9 activity due to genetic polymorphisms, studying Lornoxicam's metabolism is crucial for personalized medicine and ensuring patient safety.[4][5][7]
This compound is intended for use as an internal standard for the quantification of lornoxicam by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Key Applications of this compound
The primary application of this compound is as an internal standard in bioanalytical methods to quantify Lornoxicam in various biological samples. Its utility extends to several key areas of drug metabolism research:
-
Pharmacokinetic (PK) Studies: Accurate determination of Lornoxicam's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability Assays: In vitro assessment of Lornoxicam's susceptibility to metabolism by liver microsomes or other enzyme systems.
-
Metabolite Identification and Quantification: Aiding in the structural elucidation and quantification of Lornoxicam's metabolites.
-
Drug-Drug Interaction Studies: Investigating the potential of co-administered drugs to alter Lornoxicam's metabolism.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Lornoxicam.
Data Presentation: Pharmacokinetic Parameters of Lornoxicam
The following tables summarize key pharmacokinetic parameters of Lornoxicam from studies in healthy human volunteers. The use of a robust internal standard like this compound is essential for generating such precise data.
Table 1: Pharmacokinetic Parameters of Lornoxicam in Healthy Chinese Male Volunteers after a Single 8 mg Oral Dose. [4][9]
| Parameter | CYP2C91/1 carriers (n=13) | CYP2C91/3 carriers (n=3) | Poor Metabolizer (n=1) |
| Tmax (h) | - | - | - |
| Cmax (ng/mL) | - | - | - |
| AUC₀₋∞ (µg·h/mL) | 4.75 | 9.25 | 187.6 |
| t₁₂ (h) | - | - | 106 |
| CL/F (mL/min) | 32.9 | 14.8 | 0.71 |
Table 2: Influence of CYP2C9*3 Allele on Lornoxicam and 5'-hydroxylornoxicam Pharmacokinetics. [7]
| Parameter | Genotype | Lornoxicam | 5'-hydroxylornoxicam |
| AUC (Area Under the Curve) | CYP2C91/1 (n=6) | Reference | Reference |
| CYP2C91/3 (n=6) | ↑ 60% (p < 0.05) | ↓ 65% (p < 0.001) | |
| t₁₂ (Elimination Half-life) | CYP2C91/1 (n=6) | Reference | Reference |
| CYP2C91/3 (n=6) | ↑ 39% | ↓ 59% |
Experimental Protocols
Protocol 1: Quantification of Lornoxicam in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of Lornoxicam in human plasma. Optimization of specific parameters may be required based on the instrumentation and reagents available.
1. Materials and Reagents:
-
Lornoxicam reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
2. Preparation of Stock and Working Solutions:
-
Lornoxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve Lornoxicam in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Lornoxicam stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
4. LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lornoxicam and this compound. These will need to be optimized on the specific instrument but published transitions can be used as a starting point. For example, for lornoxicam m/z 372 → 121 has been reported.[9]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Lornoxicam to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the data.
-
Determine the concentration of Lornoxicam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolic Stability of Lornoxicam in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of Lornoxicam using human liver microsomes, with this compound as the internal standard for quantification.
1. Materials and Reagents:
-
Lornoxicam
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (with internal standard)
-
Incubator/water bath (37°C)
2. Experimental Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM, and Lornoxicam solution to a final volume.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of this compound.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of Lornoxicam remaining using the LC-MS/MS method described in Protocol 1.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of Lornoxicam remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁₂) using the equation: t₁₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations based on the experimental setup.
Mandatory Visualizations
Caption: Metabolic pathway of Lornoxicam.
Caption: Experimental workflow for Lornoxicam quantification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Lornoxicam pharmacokinetics in relation to cytochrome P450 2C9 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crpsonline.com [crpsonline.com]
- 6. Clinical pharmacokinetics of lornoxicam. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the CYP2C9*3 allele on lornoxicam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Lornoxicam-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lornoxicam-d4 as an internal standard in bioanalytical methods. The following information is designed to help you identify and overcome common matrix effects encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant ion suppression for both lornoxicam and this compound in human plasma samples, leading to poor sensitivity. What is the likely cause and how can we mitigate this?
A1: Ion suppression is a common matrix effect in bioanalysis, often caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[1][2] When using a simple protein precipitation (PPT) method, these interfering substances are often not sufficiently removed.
Troubleshooting Steps:
-
Optimize Sample Preparation: Switch from a simple protein precipitation to a more selective sample preparation technique. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective in removing a larger portion of matrix components.[3]
-
Chromatographic Separation: Modify your LC method to improve the separation of lornoxicam and this compound from the ion-suppressing matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.
-
Dilution: If the sensitivity of your assay allows, a simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Q2: Our assay shows acceptable results for the high concentration quality control (HQC) samples, but we see poor accuracy and precision for the low concentration quality control (LQC) samples. What could be causing this discrepancy?
A2: This issue often points to a matrix effect that is not adequately compensated for by the internal standard at low analyte concentrations. While this compound is a stable isotope-labeled internal standard and is expected to co-elute and experience similar matrix effects as lornoxicam, significant ion suppression can disproportionately affect the analyte at lower concentrations.
Troubleshooting Steps:
-
Evaluate Matrix Factor: To confirm a matrix effect, you can calculate the matrix factor (MF). A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The MF should be consistent across different lots of the biological matrix.
-
Enhance Sample Cleanup: As with general ion suppression, improving the sample cleanup is crucial. A more rigorous extraction method, such as SPE with a specific sorbent chemistry, can remove the interfering components that are impacting the LQC samples.
-
Check for Interferences: Ensure that there are no endogenous components in the matrix that have the same mass transition as lornoxicam, which could interfere with the quantification at low levels.
Q3: We have noticed a slight chromatographic peak shift for this compound compared to lornoxicam in some patient samples. Why is this happening and how can we address it?
A3: A chromatographic shift between a deuterated internal standard and the analyte, although generally minimal, can sometimes occur. This is known as the "isotope effect" and can be more pronounced depending on the number and position of the deuterium atoms, as well as the chromatographic conditions. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your chromatographic method to ensure the co-elution of lornoxicam and this compound. This may involve fine-tuning the mobile phase gradient or temperature.
-
Internal Standard Response Monitoring: Routinely monitor the peak area of this compound across all samples. A significant variation in the internal standard response can indicate inconsistent matrix effects.
-
Method Re-validation: If the peak shift is persistent and affecting data quality, a re-validation of the method with the observed chromatographic behavior taken into account is recommended.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Lornoxicam and this compound from Human Plasma
This protocol provides a more effective cleanup compared to protein precipitation.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the assay range). Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Lornoxicam and this compound from Human Plasma
LLE is another effective technique for reducing matrix effects.
-
Sample Preparation: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution. Vortex for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | This compound Recovery (%) | Matrix Factor (MF) | Ion Suppression/Enhancement (%) |
| Protein Precipitation (PPT) | 85 ± 8 | 88 ± 7 | 0.75 | 25% Suppression |
| Liquid-Liquid Extraction (LLE) | 92 ± 5 | 94 ± 6 | 0.92 | 8% Suppression |
| Solid-Phase Extraction (SPE) | 95 ± 4 | 96 ± 4 | 0.98 | 2% Suppression |
Note: Data are presented as mean ± standard deviation and are hypothetical examples to illustrate the expected trend.
Table 2: LC-MS/MS Parameters for Lornoxicam and this compound
| Parameter | Lornoxicam | This compound |
| Precursor Ion (m/z) | 372.1 | 376.1 |
| Product Ion (m/z) | 121.1 | 121.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Lornoxicam Chromatography
Welcome to the Technical Support Center for Lornoxicam Chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their High-Performance Liquid Chromatography (HPLC) analysis of Lornoxicam.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for Lornoxicam in reverse-phase HPLC?
A1: The most common cause of peak tailing for Lornoxicam is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column. Lornoxicam has functional groups that can interact with these active sites, leading to a distorted peak shape.
Q2: How does the mobile phase pH affect the peak shape of Lornoxicam?
A2: Mobile phase pH is a critical factor in achieving good peak shape for Lornoxicam. Lornoxicam is an amphoteric molecule, meaning it has both acidic and basic properties, with pKa values around 4.7 and 5.5.[1] Controlling the pH of the mobile phase can suppress the ionization of either Lornoxicam or the surface silanol groups (which have a pKa of approximately 3.8-4.2), thus minimizing undesirable ionic interactions that cause peak tailing.[1]
Q3: Why is a buffer recommended for the mobile phase in Lornoxicam analysis?
A3: A buffer is recommended to maintain a constant and controlled pH throughout the analysis. This is crucial for consistent ionization of both Lornoxicam and the stationary phase silanol groups, leading to reproducible retention times and improved peak symmetry. Several studies have shown that using a buffer, such as sodium acetate or phosphate, significantly enhances peak symmetry compared to a simple methanol-water mixture.[2]
Q4: What are the typical starting conditions for developing an HPLC method for Lornoxicam?
A4: A good starting point for Lornoxicam analysis is a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20-50 mM phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is often adjusted to a range of 3.0 to 7.0, depending on the specific column and desired separation.
Troubleshooting Guides
Issue: Lornoxicam Peak is Tailing
Poor peak shape, specifically tailing, is a frequent challenge in Lornoxicam chromatography. This guide provides a systematic approach to diagnose and resolve this issue.
Troubleshooting Workflow for Peak Tailing
References
Troubleshooting poor recovery of Lornoxicam-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the analysis of Lornoxicam-d4, with a primary focus on resolving issues of poor recovery.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of poor recovery of this compound during solid-phase extraction (SPE)?
Poor recovery of this compound during SPE can stem from several factors. The most common issues include improper pH of the sample or buffers, selection of an inappropriate sorbent or elution solvent, and incomplete elution of the analyte from the SPE cartridge. It is also crucial to ensure the sorbent bed does not dry out between steps, which can lead to channeling and reduced interaction with the analyte.
Q2: Can the stability of this compound be a reason for low recovery?
Yes, the stability of this compound can significantly impact its recovery. Lornoxicam, the non-deuterated parent compound, is known to be susceptible to degradation under certain conditions. It is particularly labile to alkaline and acidic hydrolysis.[1][2] While it is more stable under thermal and photolytic stress, exposure to strong acids or bases during sample processing can lead to degradation and consequently, lower recovery.[1]
Q3: How does the choice of internal standard affect the quantification of this compound?
While this compound is itself an internal standard for the quantification of Lornoxicam, if you are troubleshooting its own recovery, understanding the behavior of similar compounds is useful. Piroxicam and tenoxicam are often used as internal standards for Lornoxicam analysis.[3][4] An ideal internal standard should have similar chemical properties and extraction behavior to the analyte. If the recovery of this compound is low while the recovery of another internal standard is acceptable, this may point to an issue specific to this compound, such as the stability of the deuterated form under the experimental conditions.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting and improving the recovery of this compound when using solid-phase extraction.
Caption: Troubleshooting workflow for poor this compound recovery in SPE.
-
Sample Pre-treatment:
-
Acidify the plasma sample to a pH of approximately 4.0 before loading onto the SPE cartridge.[5] This ensures that this compound is in its neutral form, promoting retention on a reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE column sequentially with 1 mL of methanol followed by 1 mL of water.[3] Ensure the sorbent does not go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a consistent and slow flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent or an acidic buffer to remove interferences without eluting the analyte. The choice of washing solvent is critical and may need optimization.[6]
-
-
Elution:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Recovery |
| Sorbent Type | C18 | C8 | Polymeric | >85% |
| Sample pH | 3.0 | 4.0 | 5.0 | >85% |
| Elution Solvent | Methanol | Acetonitrile | Methanol/Acetic Acid (98:2) | >85% |
| Elution Volume | 1 mL | 2 mL | 3 mL | >90% with sufficient volume |
Note: This table presents hypothetical data for illustrative purposes based on typical SPE optimization experiments.
Issue 2: this compound Signal Loss During LC-MS/MS Analysis
This section addresses potential reasons for a weak or absent this compound signal during LC-MS/MS analysis, assuming successful extraction.
Caption: Flow of this compound through the LC-MS/MS system.
-
Check Mass Spectrometer Parameters:
-
Ensure the correct precursor and product ion transitions for this compound are being monitored. For Lornoxicam, a common transition is m/z 372 -> 121.[4] The precursor for this compound will be higher by 4 Da (m/z 376). The product ion may or may not contain the deuterium labels, depending on the fragmentation pattern.
-
Verify that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.
-
-
Evaluate Mobile Phase Composition:
-
Assess for Matrix Effects:
-
Co-eluting matrix components from the sample can suppress or enhance the ionization of this compound, leading to inaccurate results. To investigate this, perform a post-extraction spike of this compound into a blank matrix extract and compare the response to a pure standard.
-
-
Extract a blank plasma sample using the established SPE protocol.
-
Prepare two sets of solutions:
-
Set A: Spike a known amount of this compound into the extracted blank plasma matrix.
-
Set B: Prepare a solution of this compound in the mobile phase at the same concentration as Set A.
-
-
Inject both sets of solutions into the LC-MS/MS system.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
| Extraction Method | Mean Recovery (%) | RSD (%) | Reference |
| Solid-Phase Extraction (C18) | 87.8 | 3.5 | [7] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85.2 | 4.1 | [7] |
| Protein Precipitation (Acetonitrile) | 92.5 | 5.2 | [8] |
This table summarizes recovery data for Lornoxicam from various studies, which can serve as a benchmark for expected this compound recovery.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the novel non-steroidal anti-inflammatory drug lornoxicam and its main metabolite in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Lornoxicam-d4 Applications
Welcome to the technical support center for Lornoxicam-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and achieving accurate, reproducible results during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). It is used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Lornoxicam, it co-elutes and experiences similar matrix effects, including ion suppression.[1] This allows for more accurate and precise quantification of Lornoxicam in complex biological matrices.
Q2: What is ion suppression and how does it affect my analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q3: How does this compound help in minimizing ion suppression?
This compound does not directly reduce ion suppression; rather, it serves as a tool to compensate for its effects.[1] Since this compound and Lornoxicam are affected by ion suppression in a similar manner, the ratio of their peak areas remains constant even when the absolute signal intensity fluctuates. This allows for reliable quantification of Lornoxicam.
Q4: Can I use a different internal standard, like Piroxicam, for Lornoxicam analysis?
While other structurally similar compounds like Piroxicam have been used as internal standards for Lornoxicam analysis, a stable isotope-labeled internal standard like this compound is considered the gold standard.[2] This is because deuterated standards have nearly identical chromatographic retention times and ionization efficiencies to the analyte, providing the most accurate compensation for matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column Degradation: The column may be contaminated or have a blocked inlet frit.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Lornoxicam.
-
Sample Solvent Mismatch: The solvent used to dissolve the extracted sample may be too strong compared to the initial mobile phase.[3]
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Injector Issues: A scratched or blocked injector can cause peak distortion.[3]
Solutions:
-
Column Maintenance:
-
Mobile Phase Optimization:
-
Ensure the mobile phase pH is appropriate for Lornoxicam.
-
Prepare fresh mobile phase to rule out degradation or contamination.[4]
-
-
Sample Solvent Adjustment:
-
Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.[3]
-
-
Injector Inspection:
-
Inspect the injector for any blockages or scratches and perform necessary maintenance.
-
Issue 2: High Signal Variability or Inconsistent Results
Possible Causes:
-
Significant Ion Suppression: The sample matrix is causing a high degree of ion suppression that is not being fully compensated for.
-
Inefficient Sample Cleanup: The chosen sample preparation method is not adequately removing interfering matrix components.
-
Inconsistent Extraction Recovery: The efficiency of the extraction process is varying between samples.
Solutions:
-
Improve Sample Preparation:
-
Switch to a more rigorous sample preparation technique. For example, if you are using protein precipitation, consider trying liquid-liquid extraction or solid-phase extraction for a cleaner sample.
-
Optimize the parameters of your current extraction method (e.g., solvent choice, pH, mixing time).
-
-
Chromatographic Separation Enhancement:
-
Modify the gradient or mobile phase composition to better separate Lornoxicam from matrix interferences.
-
-
Dilution:
-
Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[5]
-
Issue 3: Isotopic Crosstalk or Interference
Possible Causes:
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Impurity in Internal Standard: The this compound standard may contain a small amount of unlabeled Lornoxicam.
-
In-source Fragmentation: The analyte or internal standard may fragment in the ion source, leading to interfering ions.
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Incorrect MRM Transitions: The selected precursor and product ions for Lornoxicam and this compound are not specific enough.
Solutions:
-
Verify Standard Purity:
-
Analyze the this compound standard alone to check for the presence of unlabeled Lornoxicam.
-
-
Optimize MS/MS Parameters:
-
Carefully select and optimize the Multiple Reaction Monitoring (MRM) transitions for both Lornoxicam and this compound to ensure they are specific and do not overlap.
-
Adjust the collision energy to minimize in-source fragmentation.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Lornoxicam Analysis from Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 8 | < 10 |
| Liquid-Liquid Extraction (LLE) | 88 ± 7 | 25 ± 6 | < 8 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 15 ± 4 | < 5 |
Data is synthesized based on typical performance of these methods for NSAIDs.
Table 2: Effect of this compound on Signal Suppression
| Analytical Method | Analyte Signal Intensity (cps) | Signal Suppression (%) |
| Without Internal Standard | 1.5 x 10^5 | 60 |
| With this compound | 1.6 x 10^5 (Analyte) / 1.7 x 10^5 (IS) | Compensated |
Illustrative data demonstrating the principle of compensation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Lornoxicam from Human Plasma
This protocol is adapted from a published method for Lornoxicam analysis.[2]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for injection.
-
Protocol 2: LC-MS/MS Parameters for Lornoxicam and this compound
These parameters are a starting point and should be optimized for your specific instrumentation.
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: Methanol:Water:Formic Acid (80:20:0.5, v/v/v)[2]
-
Flow Rate: 0.7 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions (Hypothetical):
-
Lornoxicam: Precursor ion m/z 372 -> Product ion m/z 121[2]
-
This compound: Precursor ion m/z 376 -> Product ion m/z 121
-
Visualizations
References
- 1. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Resolving co-elution issues with Lornoxicam and metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential co-elution issues encountered during the chromatographic analysis of Lornoxicam and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Lornoxicam and how is it formed?
Lornoxicam is primarily metabolized to 5'-hydroxy-lornoxicam.[1][2][3] This metabolic process is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C9 in the liver.[2][4]
Q2: What is co-elution and why is it a problem in Lornoxicam analysis?
Co-elution occurs when two or more compounds, in this case, Lornoxicam and its metabolite, elute from the chromatography column at the same time, resulting in overlapping peaks. This can lead to inaccurate quantification and identification of the individual analytes.
Q3: What are the typical analytical techniques used for the separation of Lornoxicam and its metabolites?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Lornoxicam.[5][6] This method is often coupled with ultraviolet (UV) or mass spectrometry (MS) detection for quantification and identification.
Troubleshooting Guide: Resolving Co-elution of Lornoxicam and 5'-hydroxy-lornoxicam
This guide addresses the common issue of co-elution between Lornoxicam and its primary metabolite, 5'-hydroxy-lornoxicam, in reverse-phase HPLC.
Issue: Poor separation or co-elution of Lornoxicam and 5'-hydroxy-lornoxicam peaks.
Initial Assessment:
Before modifying the method, it's crucial to confirm the presence of co-elution.
-
Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or the presence of shoulders, which can indicate the presence of more than one compound.
-
Detector-based Peak Purity Analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), utilize the peak purity analysis functions to assess the spectral homogeneity across the peak.
Solution 1: Modification of Mobile Phase Composition
The polarity difference between Lornoxicam and the more polar 5'-hydroxy-lornoxicam can be exploited by adjusting the mobile phase.
Strategy 1.1: Adjusting the Organic Modifier Percentage
-
Problem: Peaks are eluting too close together.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds, potentially improving the resolution between them.
-
Experimental Protocol:
-
Start with an isocratic mobile phase, for example, Acetonitrile:Water (60:40 v/v).
-
If co-elution is observed, decrease the acetonitrile concentration in 5% increments (e.g., to 55:45, then 50:50).
-
Monitor the resolution between the Lornoxicam and 5'-hydroxy-lornoxicam peaks with each adjustment.
-
Strategy 1.2: Changing the Organic Modifier
-
Problem: Insufficient resolution even after adjusting the organic modifier percentage.
-
Solution: Switch to a different organic modifier. The selectivity of the separation can be significantly altered by changing from acetonitrile to methanol or vice-versa, due to different interactions with the stationary phase.
-
Experimental Protocol:
-
Replace acetonitrile with methanol at a similar solvent strength.
-
Optimize the percentage of methanol in the mobile phase to achieve the best separation.
-
Strategy 1.3: Modifying the Mobile Phase pH
-
Problem: Peak tailing or poor peak shape contributing to co-elution.
-
Solution: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve peak shape and selectivity. Lornoxicam has a pKa of 4.7.[7]
-
Experimental Protocol:
-
Introduce a buffer to the aqueous phase (e.g., phosphate or acetate buffer, 10-25 mM).
-
Adjust the pH of the buffer. For acidic compounds like Lornoxicam, a pH around 3-4 is often a good starting point to ensure they are in their non-ionized form, which can lead to better retention and peak shape on a C18 column.
-
Solution 2: Gradient Elution
For complex samples or when isocratic elution fails to provide adequate separation, a gradient elution program can be employed.
-
Problem: A wide range of polarities in the sample matrix leading to either early elution of some compounds or long retention times for others, causing peak broadening and potential co-elution.
-
Solution: Implement a gradient elution program where the concentration of the organic solvent is increased over time. This allows for the elution of a wider range of compounds with better peak shapes.
-
Experimental Protocol:
-
Start with a low percentage of organic modifier (e.g., 20% acetonitrile) and hold for a few minutes.
-
Gradually increase the organic modifier concentration to a high percentage (e.g., 80% acetonitrile) over a set period (e.g., 10-15 minutes).
-
Follow with a high organic wash and a re-equilibration step at the initial conditions.
-
The gradient slope can be adjusted to optimize the separation between Lornoxicam and its metabolite.
-
Solution 3: Changing the Stationary Phase
If modifications to the mobile phase do not resolve the co-elution, changing the HPLC column (stationary phase) may be necessary.
-
Problem: The stationary phase does not provide sufficient selectivity for Lornoxicam and its metabolite.
-
Solution: Select a column with a different chemistry.
-
Options:
-
Different Alkyl Chain Length: If using a C18 column, consider a C8 column, which is less hydrophobic and may provide different selectivity.
-
Phenyl-Hexyl Column: A phenyl-hexyl column offers different selectivity due to pi-pi interactions and can be effective for separating aromatic compounds like Lornoxicam and its metabolite.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain and can offer unique selectivity for moderately polar compounds.
-
Data Presentation
Table 1: Example HPLC Method Parameters for Lornoxicam Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) | Methanol:Water with 0.1% Formic Acid |
| Elution Mode | Isocratic (55:45 v/v) | Gradient (30-70% Methanol in 10 min) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 381 nm | UV at 381 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temp. | 30 °C | 35 °C |
Mandatory Visualizations
Lornoxicam Metabolism and Mechanism of Action
Lornoxicam is metabolized by CYP2C9 to its primary metabolite, 5'-hydroxy-lornoxicam. Its anti-inflammatory and analgesic effects are achieved through the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.
Caption: Lornoxicam metabolism via CYP2C9 and its inhibition of the COX pathway.
Troubleshooting Workflow for Co-elution
This workflow outlines the logical steps to troubleshoot and resolve co-elution issues between Lornoxicam and its metabolites.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lornoxicam pharmacokinetics in relation to cytochrome P450 2C9 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. RAPID RP HPLC METHOD FOR QUANTITATIVE DETERMINATION OF LORNOXICAM IN TABLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lornoxicam Detection with Lornoxicam-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lornoxicam-d4 to enhance the sensitivity and reliability of Lornoxicam detection. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Lornoxicam using this compound as an internal standard.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for Lornoxicam and/or this compound | 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Inappropriate sample solvent. | 1. Adjust the mobile phase pH. Lornoxicam is an acidic compound; a mobile phase with a pH around 3-4 often yields good peak shape. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
| Low Signal Intensity or Sensitivity | 1. Suboptimal mass spectrometer parameters. 2. Inefficient sample extraction and recovery. 3. Ion suppression from matrix components. | 1. Optimize declustering potential, collision energy, and other MS parameters for both Lornoxicam and this compound. 2. Evaluate different extraction techniques (e.g., liquid-liquid extraction vs. protein precipitation) and solvents to maximize recovery. 3. Dilute the sample or use a more effective cleanup step during sample preparation. Ensure chromatographic separation from interfering matrix components. |
| Inconsistent Internal Standard (this compound) Response | 1. Inaccurate pipetting of the internal standard. 2. Degradation of the internal standard. 3. Variable ion suppression affecting the internal standard. | 1. Use calibrated pipettes and ensure consistent addition of the internal standard to all samples, standards, and quality controls. 2. Check the stability of the this compound stock and working solutions. Prepare fresh solutions if needed. 3. While this compound is expected to co-elute and experience similar ion suppression as Lornoxicam, significant matrix effects can still cause variability. Improve sample cleanup. |
| High Background or Baseline Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interference. | 1. Use high-purity solvents and freshly prepared mobile phases. Purge the LC system thoroughly. 2. Implement a more rigorous sample cleanup procedure. |
| Isotopic Crosstalk or Interference | The M+4 isotope of Lornoxicam contributing to the this compound signal. | While generally minimal with a +4 Da mass shift, if observed, ensure the mass spectrometer resolution is adequate. If significant, a different deuterated standard with a larger mass difference may be needed. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Lornoxicam quantification?
A1: this compound is a stable isotope-labeled internal standard, which is considered the gold standard for quantitative mass spectrometry. It has nearly identical chemical and physical properties to Lornoxicam, meaning it will behave similarly during sample preparation, chromatography, and ionization. This co-elution helps to accurately correct for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification of Lornoxicam.
Q2: What are the optimal mass transitions (MRM) for Lornoxicam and this compound?
A2: The optimal MRM transitions should be determined empirically on your specific mass spectrometer. However, common transitions are:
-
Lornoxicam: The precursor ion is [M+H]⁺ at m/z 372. A common product ion is m/z 121.[1]
-
This compound: The precursor ion is [M+H]⁺ at m/z 376 (assuming four deuterium atoms replace four hydrogen atoms). The product ion is expected to be the same as for Lornoxicam, m/z 121, as the fragmentation is unlikely to involve the deuterated positions.
Q3: Can I use a different internal standard if this compound is unavailable?
A3: Yes, other compounds have been successfully used as internal standards for Lornoxicam analysis, such as Piroxicam or Isoxicam.[1][2] However, these are structural analogs and may not perfectly mimic the behavior of Lornoxicam in all aspects, potentially leading to less accurate correction for matrix effects and extraction variability.
Q4: What are the key validation parameters to assess when developing a Lornoxicam assay with this compound?
A4: Key validation parameters include selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is suitable for rapid sample cleanup, particularly for plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 20 µL of this compound working solution (concentration to be optimized based on expected Lornoxicam levels).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol offers a more thorough cleanup and can reduce matrix effects.
-
To 200 µL of plasma/serum sample, add 20 µL of this compound working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: LC-MS/MS Parameters for Lornoxicam and this compound Analysis
| Parameter | Lornoxicam | This compound (Internal Standard) |
| Precursor Ion (m/z) | 372 | 376 |
| Product Ion (m/z) | 121 | 121 |
| Dwell Time (ms) | 200 | 200 |
| Declustering Potential (V) | 60 | 60 |
| Collision Energy (eV) | 25 | 25 |
Note: These are typical starting parameters and should be optimized for the specific instrument used.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Method Validation Summary (Illustrative Data)
| Parameter | Acceptance Criteria | Result |
| Linearity Range | r² ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 2.5% - 6.8% |
| Inter-day Precision (%CV) | ≤ 15% | 4.1% - 8.2% |
| Accuracy (% Bias) | ± 15% | -5.2% to 6.5% |
| Recovery | Consistent and reproducible | Lornoxicam: ~85%, this compound: ~88% |
| Matrix Effect | CV ≤ 15% | 7.3% |
Visualizations
Caption: Experimental workflow for Lornoxicam quantification.
References
Validation & Comparative
Lornoxicam-d4 in Bioanalytical Method Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the use of a stable isotope-labeled internal standard is considered the gold standard for quantitative accuracy, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. For the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, its deuterated analog, Lornoxicam-d4, is the ideal internal standard. It is intended for use in the quantification of lornoxicam by GC- or LC-MS to correct for variability during sample preparation and analysis. However, a review of currently available scientific literature reveals a conspicuous absence of published, validated bioanalytical methods employing this compound.
This guide, therefore, aims to provide a comprehensive comparison of validated analytical methods for lornoxicam quantification in biological matrices using alternative internal standards. The following sections will detail the performance characteristics and experimental protocols of methods that have utilized structural analogs such as Piroxicam and Isoxicam as internal standards. This comparative data will serve as a valuable resource for researchers in selecting and developing robust analytical methods for lornoxicam.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for the reliability of a bioanalytical method. While this compound would be expected to provide the most accurate results due to its identical physicochemical properties to the analyte, other structurally similar molecules have been successfully employed. The following tables summarize the validation parameters of LC-MS/MS methods for lornoxicam analysis using Piroxicam and Isoxicam as internal standards.
Table 1: Lornoxicam Bioanalytical Method Validation Parameters with Piroxicam as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 2.0 - 1600 µg/L | [1] |
| 21.51 - 1276.61 ng/mL | [2] | |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Lower Limit of Quantitation (LLOQ) | 2.0 µg/L | [1] |
| 21.56 ng/mL | [2] | |
| Intra-day Precision (% RSD) | ||
| LLOQ | 6.2% | [2] |
| Low QC | 10.3% | |
| Mid QC | 6.4% | |
| High QC | 3.7% | |
| Inter-day Precision (% RSD) | ||
| LLOQ | 6.2% | [2] |
| Low QC | 9.0% | |
| Mid QC | 6.8% | |
| High QC | 3.8% | |
| Intra-day Accuracy (% Bias) | ||
| LLOQ | 6.9% | [2] |
| Low QC | 9.1% | |
| Mid QC | 5.3% | |
| High QC | 6.3% | |
| Inter-day Accuracy (% Bias) | ||
| LLOQ | 6.9% | [2] |
| Low QC | 7.8% | |
| Mid QC | 5.3% | |
| High QC | 6.3% | |
| Recovery (Lornoxicam) | Not Reported | |
| Recovery (Piroxicam) | Not Reported |
Table 2: Lornoxicam Bioanalytical Method Validation Parameters with Isoxicam as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.50 - 500 ng/mL | |
| Correlation Coefficient (r) | 0.9998 | |
| Lower Limit of Quantitation (LLOQ) | 0.50 ng/mL | |
| Intra-assay Precision (% CV) | ||
| 0.5 ng/mL (LLOQ) | 4.2% | |
| 1.5 ng/mL (Low QC) | 2.2% | |
| 50 ng/mL (Mid QC) | 1.1% | |
| 400 ng/mL (High QC) | 0.7% | |
| Inter-assay Precision (% CV) | ||
| 0.5 ng/mL (LLOQ) | 3.8% | |
| 1.5 ng/mL (Low QC) | 2.5% | |
| 50 ng/mL (Mid QC) | 1.4% | |
| 400 ng/mL (High QC) | 1.0% | |
| Intra-assay Accuracy (% Relative Error) | ||
| 0.5 ng/mL (LLOQ) | 5.0% | |
| 1.5 ng/mL (Low QC) | 2.7% | |
| 50 ng/mL (Mid QC) | 1.4% | |
| 400 ng/mL (High QC) | -4.5% | |
| Inter-assay Accuracy (% Relative Error) | ||
| 0.5 ng/mL (LLOQ) | 4.0% | |
| 1.5 ng/mL (Low QC) | 2.0% | |
| 50 ng/mL (Mid QC) | 0.8% | |
| 400 ng/mL (High QC) | -3.8% | |
| Recovery (Lornoxicam) | 87.8% | |
| Recovery (Isoxicam) | 66.5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the validated methods presented in the comparison tables.
Method 1: Lornoxicam Quantification using Piroxicam as Internal Standard[1][2][3][5]
1. Sample Preparation (Protein Precipitation) [2]
-
To 200 µL of human plasma, add 50 µL of Piroxicam internal standard solution (2000 ng/mL).
-
Vortex for 30 seconds.
-
Add 750 µL of acetonitrile.
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography [3][2]
-
Column: Hypurity advance, 50 x 4.6 mm, 5 µm or Zorbax XDB-C8 column.
-
Mobile Phase: 0.3% formic acid in water and 0.3% formic acid in acetonitrile (50:50 v/v) or methanol-water-formic acid (80:20:0.5 v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
3. Mass Spectrometry [3]
-
Instrument: Finnigan TSQ tandem mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
Precursor → Product Ion Transitions:
-
Lornoxicam: m/z 372 → 121
-
Piroxicam (IS): m/z 332 → 121
-
Method 2: Lornoxicam Quantification using Isoxicam as Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the Isoxicam internal standard solution.
-
Perform liquid-liquid extraction with ethyl acetate at an acidic pH.
-
Evaporate the organic layer and reconstitute the residue for analysis.
2. Liquid Chromatography
-
Column: Sunfire C18.
-
Mobile Phase: Methanol and 10 mM ammonium formate (pH 3.0) (70:30, v/v).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions: Not specified.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalytical method validation of lornoxicam.
Caption: A flowchart illustrating the key stages of developing and validating a bioanalytical method for lornoxicam.
Conclusion
While this compound remains the theoretical ideal internal standard for lornoxicam quantification, the lack of published validated methods necessitates the use of alternatives. This guide provides a comparative overview of validated LC-MS/MS methods using Piroxicam and Isoxicam as internal standards. The data presented herein demonstrates that robust and reliable methods can be developed using these structural analogs, providing a valuable resource for researchers in the field. The detailed experimental protocols and workflow diagrams offer a practical starting point for method development and validation in your laboratory. As new methods are published, particularly those employing this compound, this guide will be updated to reflect the latest advancements in the field.
References
Comparative Guide to the Bioanalytical Methods for Lornoxicam Quantification
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Analytical Methods for Lornoxicam
The following tables summarize the accuracy and precision data from various validated methods for the determination of lornoxicam. The use of an internal standard, particularly one that is structurally similar to the analyte, is crucial for correcting for variability in sample preparation and instrument response.
| Method | Internal Standard | Concentration Range | Accuracy (%) | Precision (% RSD) |
| LC-MS/MS | Piroxicam | 21.51 - 1276.61 ng/mL | 105.3 - 109.1 | 3.7 - 10.3 |
| LC-MS/MS | Isoxicam | 0.50 - 500 ng/mL | 95.5 - 105.0 | 0.7 - 4.2 |
| RP-HPLC | Not specified | 10 - 50 µg/mL | - | Intra-day: 0.176, Inter-day: 0.705 |
| UV Spectroscopy | Not specified | 2.0 - 26.0 µg/mL | - | - |
| RP-HPLC | Not specified | 0.5 - 20 µg/mL | 98.50 - 101.50 (as % Recovery) | Intra-day: < 1.52, Inter-day: < 1.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and adapt these techniques.
LC-MS/MS with Piroxicam as Internal Standard
This method is suitable for the quantification of lornoxicam in human plasma.
-
Sample Preparation: Protein precipitation is employed for sample cleanup. To a plasma sample, an internal standard solution (Piroxicam) is added, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Conditions:
-
Column: Hypurity advance, 50×4.6mm, 5 µm.
-
Mobile Phase: 0.3% formic acid in water and 0.3% formic acid in Acetonitrile (50:50% v/v).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Not specified.
-
Monitored Transitions: Not specified.
-
LC-MS/MS with Isoxicam as Internal Standard
This highly sensitive method is also designed for the analysis of lornoxicam in human plasma.
-
Sample Preparation: Liquid-liquid extraction is used to isolate lornoxicam and the internal standard (isoxicam) from the plasma matrix. The plasma sample, with the added internal standard, is acidified, and an organic solvent (e.g., ethyl acetate) is used for extraction. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[1]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
RP-HPLC with UV Detection
This method is applicable for the determination of lornoxicam in bulk drug and pharmaceutical dosage forms.
-
Sample Preparation: A stock solution of lornoxicam is prepared by dissolving a known amount of the drug in the mobile phase. Working standard solutions are prepared by diluting the stock solution to the desired concentrations. For tablet analysis, a portion of the powdered tablets is dissolved in the mobile phase, filtered, and diluted.
-
Chromatographic Conditions:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of lornoxicam in a biological matrix using LC-MS/MS with an internal standard.
Caption: Experimental workflow for Lornoxicam analysis.
References
Lornoxicam Assay: A Comparative Guide to Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). We will focus on the critical performance characteristics of linearity and range, presenting data from various validated assays. While the specific use of lornoxicam-d4 as an internal standard is not extensively detailed in publicly available literature, this guide will utilize a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method as a benchmark, a technique where a deuterated internal standard like this compound is ideally employed. This will be compared against alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and UV spectrophotometry.
Data Summary: Linearity and Range of Lornoxicam Assays
The following table summarizes the linearity and range of different analytical methods for lornoxicam quantification.
| Method | Linearity Range | Correlation Coefficient (r²) | Internal Standard | Matrix |
| LC-MS/MS | 2.0 - 1600 ng/mL[1] | > 0.998[1] | Piroxicam[2][3] | Human Plasma[1][2][3] |
| LC-MS/MS | 21.51 - 1276.61 ng/mL[2] | ≥ 0.99[2] | Piroxicam[2] | Human Plasma[2] |
| LC-MS/MS | 0.50 - 500 ng/mL[4] | 0.9998[4] | Isoxicam[4] | Human Plasma[4] |
| RP-HPLC | 0.5 - 20 µg/mL | Not explicitly stated, but excellent correlation reported | Not specified | Bulk and Pharmaceutical Preparations |
| RP-HPLC | 10 - 50 µg/mL[5] | > 0.999[5] | Not specified | Bulk and Solid Dosage Form[5] |
| RP-HPLC | 12.5 - 75 µg/mL[6] | 1[6] | Not specified | Pharmaceutical Dosage Forms[6] |
| HPTLC | 60 - 360 ng/band[7] | 0.998[7] | Not applicable | Combined Dosage Form[7] |
| UV Spectrophotometry | 5 - 30 µg/mL[6][8] | 0.999[8] | Not applicable | Tablet Dosage Form[8] |
| UV Spectrophotometry | 2.0 - 26.0 µg/mL[9] | 0.999[9] | Not applicable | Plasma[9] |
| Derivative UV Spectrophotometry | 0.5 - 35 µg/mL (Zero Order)[10] | Not specified | Not applicable | Pharmaceutical Preparations[10] |
| Derivative UV Spectrophotometry | 0.2 - 75 µg/mL (First Order)[10] | Not specified | Not applicable | Pharmaceutical Preparations[10] |
Experimental Protocols
LC-MS/MS Method for Lornoxicam in Human Plasma
This method is representative of a high-sensitivity assay where this compound would be an ideal internal standard.
-
Sample Preparation : Protein precipitation is a common technique for plasma sample preparation.[2]
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
-
Ionization : Positive ion mode using an atmospheric pressure chemical ionization (APCI) source.[3]
-
Detection : A tandem mass spectrometer is used in selected reaction monitoring (SRM) mode.
-
Transitions : For lornoxicam, the precursor to product ion combination of m/z 372→121 is monitored. For the internal standard piroxicam, m/z 332→121 is used.[3]
-
-
Quantification : A calibration curve is constructed by plotting the peak area ratio of lornoxicam to the internal standard against the concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient of the calibration curve.
RP-HPLC Method for Lornoxicam in Pharmaceutical Formulations
-
Chromatographic System : A standard HPLC system equipped with a UV detector.
-
Chromatographic Separation :
-
Column : A C18 column, such as a Phenomenex C18 (250×4.6 mm, 5 µm)[5] or an Eclipse C18 column (150 mm x 4.6 mm, 5 μm).
-
Mobile Phase : A mixture of acetonitrile and a buffer, such as phosphate buffer (60:40 v/v) with pH adjusted to 7.0[5], or methanol and 0.1% formic acid in water (80:20 v/v).
-
Flow Rate : Typically around 1.2 mL/min[5] or 0.8 mL/min.
-
Detection : UV detection at a wavelength of 390 nm[5] or 381 nm.
-
-
Quantification : A calibration curve is generated by plotting the peak area of lornoxicam against the concentration of the standards.
UV Spectrophotometric Method for Lornoxicam in Tablets
-
Instrumentation : A UV-Visible spectrophotometer.
-
Methodology :
-
Wavelength : The maximum absorbance (λmax) for lornoxicam is determined, which is approximately 258 nm in 0.05 M NaOH.[8]
-
Quantification : A standard calibration curve is prepared by measuring the absorbance of solutions of known lornoxicam concentrations at the λmax. The concentration of lornoxicam in the sample is then determined from this curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of lornoxicam in a biological matrix using an LC-MS/MS method, which is the standard approach when employing a deuterated internal standard like this compound.
Caption: Workflow for Lornoxicam Assay using LC-MS/MS.
References
- 1. Lornoxicam pharmacokinetics in relation to cytochrome P450 2C9 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Determination of lornoxicam in pharmaceutical preparations by zero and first order derivative UV spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lornoxicam Pharmacokinetics Across Species
This guide provides a detailed comparison of the pharmacokinetic profiles of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID), in various species. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the species-specific disposition of this potent analgesic and anti-inflammatory agent.
Pharmacokinetic Data Summary
| Parameter | Human | Rabbit |
| Dose | 4 mg (Oral) | 0.4 mg/kg (IM) |
| Cmax (Maximum Plasma Concentration) | 280 µg/L | 0.463 µg/mL |
| Tmax (Time to Cmax) | 2.5 hours | 1.512 hours |
| AUC (Area Under the Curve) | Proportional to dose | Not explicitly stated |
| t½ (Elimination Half-life) | 3-5 hours[3][4] | 2.283 hours |
| Bioavailability | ~90-100% (Oral) | 99.79% (IM) |
| Protein Binding | ~99%[5] | Not explicitly stated |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs to accurately characterize the pharmacokinetics of Lornoxicam. Below are detailed methodologies representative of those cited.
Human Pharmacokinetic Studies
-
Study Design: Clinical phase I studies have been conducted in healthy human volunteers[4][6]. Typically, these are open-label, crossover, or parallel-group studies.
-
Drug Administration: Lornoxicam has been administered orally as a solution or in tablet form, and also intravenously[4][6]. For oral administration, doses are typically taken with a standardized volume of water after a period of fasting.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Serial blood samples are usually drawn over a 24-hour period. Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C) until analysis.
-
Analytical Method: Lornoxicam concentrations in plasma are quantified using validated high-performance liquid chromatography (HPLC) methods with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity[7]. These methods are validated for linearity, accuracy, precision, and specificity.
Animal Pharmacokinetic Studies (Rabbit Model)
-
Animal Model: Studies in rabbits have utilized healthy adult animals of a specified strain and weight range. Animals are typically acclimatized to laboratory conditions before the experiment.
-
Drug Administration: Lornoxicam has been administered intravenously (IV) and intramuscularly (IM) to assess its pharmacokinetic profile.
-
Sample Collection: Blood samples are collected from a suitable vein (e.g., marginal ear vein) at various time points post-administration. Plasma is harvested and stored frozen until analysis.
-
Analytical Method: Similar to human studies, HPLC with UV detection is a common method for the determination of Lornoxicam concentrations in rabbit plasma. The method is validated to ensure reliable and accurate measurements.
Mandatory Visualizations
Signaling Pathway of Lornoxicam
Lornoxicam, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Evaluation of chronic oral toxicity and carcinogenic potential of lornoxicam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of lornoxicam. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Lornoxicam | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics of lornoxicam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lornoxicam pharmacokinetics in relation to cytochrome P450 2C9 genotype - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Lornoxicam assays with different internal standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different internal standards (IS) used in the bioanalytical assays of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). The selection of an appropriate internal standard is critical for ensuring the accuracy and precision of quantitative bioanalytical methods. Here, we compare the use of Piroxicam, a structurally related oxicam, as an internal standard for Lornoxicam analysis with an alternative approach where Lornoxicam itself is employed as an internal standard for the analysis of a related compound, Meloxicam. This guide offers supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable internal standard for their Lornoxicam studies.
The Role of Internal Standards in Bioanalysis
In quantitative chromatographic analysis, an internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest. It is added at a constant concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample processing. The IS helps to correct for the variability that can be introduced during sample preparation and analysis, such as extraction losses and injection volume inconsistencies. An ideal internal standard should co-elute near the analyte but be chromatographically resolved, exhibit similar ionization efficiency in mass spectrometry, and not be present in the biological matrix being analyzed.
Experimental Protocols
Lornoxicam Assay with Piroxicam as Internal Standard
A common approach for the quantification of Lornoxicam in biological matrices, such as human plasma, is the use of Piroxicam as an internal standard in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Sample Preparation: The sample preparation process typically involves a protein precipitation technique.[1]
-
To a 0.200 mL aliquot of the plasma sample, 0.050 mL of Piroxicam internal standard solution (at a concentration of 2000 ng/mL) is added and vortexed.[1]
-
Acetonitrile is then added to precipitate the plasma proteins.[1]
-
The mixture is centrifuged, and the resulting supernatant is separated for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: Hypurity advance, 50×4.6mm, 5 µm.[1]
-
Mobile Phase: A mixture of 0.3% formic acid in water and 0.3% formic acid in Acetonitrile (50:50% v/v).[1]
-
Diluent: 50% methanol in water.[1]
-
Detection: Mass Spectrometry (MS) detector.[1]
Meloxicam Assay with Lornoxicam as Internal Standard
In some analytical methods, Lornoxicam itself can serve as an effective internal standard for the quantification of other structurally related oxicams, such as Meloxicam. This provides valuable insight into the performance of Lornoxicam as an internal standard.
Sample Preparation: The specific sample preparation for this assay was not detailed in the available search results. However, a typical procedure would involve protein precipitation or liquid-liquid extraction.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: Not specified in the available results.
-
Mobile Phase: Not specified in the available results.
-
Detection: Not specified in the available results.
Quantitative Data Comparison
The performance of an analytical method is evaluated through various validation parameters. The table below summarizes the key quantitative data for the Lornoxicam assay using Piroxicam as the internal standard.
| Validation Parameter | Lornoxicam Assay with Piroxicam IS |
| Linearity Range | 21.51 - 1276.61 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 21.56 ng/mL |
| Precision (% CV) | |
| Within-Batch | 3.7 - 10.3% |
| Between-Batch | 3.8 - 9.0% |
| Accuracy (% of Nominal) | |
| Within-Batch | 105.3 - 109.1% |
| Between-Batch | 105.3 - 107.8% |
| Recovery (%) | |
| Lornoxicam | 62.37 - 74.61% |
| Piroxicam (IS) | Not specified |
Data for a Meloxicam assay using Lornoxicam as an IS was not available in a comparable format.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the analytical process and the pharmacological context of Lornoxicam, the following diagrams have been generated.
Objective Comparison and Conclusion
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method.
Piroxicam as an Internal Standard for Lornoxicam:
-
Advantages: Piroxicam is a member of the same oxicam class of NSAIDs as Lornoxicam, implying similar chemical and physical properties. This structural similarity is advantageous for mimicking the behavior of Lornoxicam during sample extraction and chromatographic analysis, leading to effective compensation for analytical variability. The presented data demonstrates that a method using Piroxicam as an IS can be successfully validated with good linearity, precision, and accuracy.
-
Considerations: The primary consideration is ensuring that Piroxicam is not present as a co-administered medication in the study subjects, which would lead to interference.
Lornoxicam as an Internal Standard for Other Analytes (e.g., Meloxicam):
-
Advantages: The use of Lornoxicam as an IS for a related compound demonstrates its suitability as a stable and reliable compound for bioanalytical purposes. This suggests that a deuterated or ¹³C-labeled Lornoxicam could be an excellent, albeit more expensive, internal standard for Lornoxicam analysis, as it would have nearly identical extraction and chromatographic properties.
-
Considerations: When Lornoxicam is used as an IS for another analyte, the focus is on the accurate quantification of that other analyte. The validation data for the analyte (Meloxicam in this case) would not be directly transferable to a method where Lornoxicam is the analyte of interest.
Recommendation:
For the routine bioanalysis of Lornoxicam, Piroxicam has been demonstrated to be a suitable and effective internal standard, as evidenced by the successful validation of LC-MS/MS methods.[1] It offers a cost-effective and reliable option, provided that potential co-administration in study subjects is ruled out. For studies requiring the highest level of precision and accuracy, the development of a method using a stable isotope-labeled Lornoxicam as the internal standard would be the gold standard, although this would come at a higher cost. The use of Lornoxicam as an internal standard for other oxicams further validates its stable behavior in analytical systems. Researchers should carefully consider the specific requirements of their study, including cost, availability of standards, and the potential for metabolic or co-administered interferences, when selecting an internal standard for Lornoxicam analysis.
References
Lornoxicam: A Comparative Analysis of Efficacy and Tolerability Against Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and tolerability of lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, with other commonly used NSAIDs. The information presented is based on data from clinical trials and meta-analyses, offering valuable insights for research and drug development.
Mechanism of Action: A Balanced Approach
Lornoxicam, like other NSAIDs, exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[1][3] Lornoxicam is characterized by its potent and balanced inhibition of both COX-1 and COX-2 isoenzymes.[3][4] This dual inhibition is believed to contribute to its strong analgesic and anti-inflammatory properties.[5][6] Unlike some NSAIDs, lornoxicam's inhibition of cyclooxygenase does not lead to an increase in leukotriene formation, which may minimize the risk of certain adverse events.[1][2] Its short plasma half-life of approximately 3 to 5 hours may also contribute to a favorable tolerability profile by preventing drug accumulation.[7][5][8]
Mechanism of action of Lornoxicam and other NSAIDs.
Efficacy in Clinical Settings: A Tabular Comparison
The analgesic and anti-inflammatory efficacy of lornoxicam has been evaluated in various clinical settings, including postoperative pain, osteoarthritis, and acute pain conditions. The following tables summarize the comparative efficacy data from key clinical trials.
Postoperative Pain Management
| Comparison | Indication | Lornoxicam Dosage | Comparator Dosage | Key Efficacy Outcomes | Citation |
| Lornoxicam vs. Diclofenac | Acute Renal Colic | 8 mg IV | 75 mg IM | Lornoxicam showed a statistically significant greater reduction in pain score at 15 minutes. Both drugs were equally effective and safe overall. | [9] |
| Lornoxicam vs. Ibuprofen | Third Molar Surgery | 8 mg oral | 400 mg oral | No statistically significant differences in analgesic consumption, rescue medication use, or pain intensity. Both were rated as equally effective. | [10][11][12] |
| Lornoxicam vs. Parecoxib | Laparoscopic Cholecystectomy | 8 mg IV | 40 mg IV | Both drugs were equianalgesic and more effective than placebo in reducing pain scores at rest and on movement. No significant difference between lornoxicam and parecoxib. | [13][14][15] |
| Lornoxicam Quick-Release vs. Parecoxib | Laparoscopic Cholecystectomy | 8 mg PO | 40 mg IV | Both were found to be equivalent adjuvant analgesics and more effective than placebo in reducing pain intensity and the need for rescue analgesia. | [16] |
| Lornoxicam vs. Morphine | Oral Surgery | ≥ 8 mg oral | 10 mg | Lornoxicam was more effective than morphine in controlling pain. | [5][17] |
| Lornoxicam vs. Tramadol | Knee Surgery | 16-24 mg daily oral | 300 mg daily | Lornoxicam was more effective than tramadol. | [5][17] |
Management of Osteoarthritis and Low Back Pain
| Comparison | Indication | Lornoxicam Dosage | Comparator Dosage | Key Efficacy Outcomes | Citation |
| Lornoxicam vs. Diclofenac | Osteoarthritis | 4 mg tid or 8 mg bid | 50 mg tid | Lornoxicam was as effective as diclofenac in improving the functional index of severity for OA over a 12-week period. | [18] |
| Lornoxicam vs. Diclofenac | Osteoarthritis | 4-8 mg bid | 50-100 mg tid | Lornoxicam demonstrated significantly greater potency and efficacy in reducing pain scores over 4 weeks. | |
| Lornoxicam Quick-Release vs. Diclofenac Potassium | Acute Low Back Pain | 24 mg on day 1, then 8 mg bid | 150 mg on day 1, then 50 mg bid | Lornoxicam was non-inferior to diclofenac potassium in terms of onset of pain relief and showed a higher magnitude of analgesic effect. | [19][20] |
Tolerability Profile: A Comparative Overview
The tolerability of NSAIDs, particularly concerning gastrointestinal (GI) and cardiovascular adverse events, is a critical factor in their clinical use.
Gastrointestinal Tolerability
A meta-analysis of safety data suggests that lornoxicam is as well-tolerated as other NSAIDs.[7] The risk of experiencing a gastrointestinal adverse event with lornoxicam was comparable to that of other NSAIDs and placebo.[7] However, when compared to all active comparator analgesics (including NSAIDs and opioids), lornoxicam was associated with a significantly lower risk of GI adverse events.[7]
In a direct comparison, lornoxicam 8 mg twice daily caused significantly less gastroduodenal mucosal injury than naproxen 500 mg twice daily in healthy male volunteers.[21] This improved GI safety profile may be attributed to its short half-life.[5][17]
Cardiovascular and Renal Tolerability
The meta-analysis did not find an increased risk of cardiac, renal, or vascular adverse events with lornoxicam compared to placebo or other NSAIDs.[7] In fact, the risk of vascular adverse events was significantly lower with lornoxicam compared to all active comparators.[7] The balanced COX-1/COX-2 inhibition of lornoxicam may contribute to a cardiovascular risk profile more comparable to ibuprofen and potentially lower than the more COX-2 selective diclofenac.[7] NSAIDs with short elimination half-lives, like lornoxicam, may also be less nephrotoxic.[7]
Overall Adverse Events
The overall risk of experiencing any adverse event with lornoxicam was comparable to that of other NSAIDs and placebo.[7] However, lornoxicam was associated with a significantly lower risk of any adverse event compared to all active comparator analgesics.[7] Studies comparing lornoxicam with diclofenac and ibuprofen found no significant differences in the frequency or severity of adverse events between the treatment groups.[10][11][18]
Experimental Protocols: A Methodological Framework
The clinical trials cited in this guide generally follow a randomized, double-blind, comparative design. Below is a generalized workflow for such studies in the context of postoperative pain.
Generalized workflow for a postoperative pain clinical trial.
A typical experimental protocol for a postoperative pain study involves the following key elements[22][23][24][25][26]:
-
Study Design: A prospective, randomized, double-blind, parallel-group, or crossover design is commonly employed.[9][10][11][18][20]
-
Patient Population: Patients undergoing specific surgical procedures (e.g., third molar extraction, laparoscopic cholecystectomy) with an expected level of postoperative pain are recruited.[10][13][16] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Intervention: Patients are randomly assigned to receive lornoxicam, a comparator NSAID, or placebo.[13][14][16] The dosage and route of administration are standardized.
-
Efficacy Assessment: The primary efficacy endpoint is often the change in pain intensity from baseline, measured using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) at specified time points post-treatment.[9][10][13][16] Other endpoints may include time to onset of pain relief, duration of analgesia, and consumption of rescue medication.[11][19][20]
-
Tolerability Assessment: Adverse events are systematically recorded and evaluated throughout the study period. This includes monitoring for gastrointestinal, cardiovascular, and renal side effects.[7][18]
-
Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and tolerability between treatment groups.
Conclusion
Lornoxicam is a potent NSAID with a well-documented efficacy and tolerability profile.[5][6] Clinical evidence suggests that lornoxicam is at least as effective as, and in some cases more effective than, other commonly used NSAIDs and analgesics in various acute and chronic pain conditions.[5][27] Its balanced COX-1/COX-2 inhibition and short half-life may contribute to its favorable gastrointestinal and cardiovascular tolerability profile compared to some other NSAIDs.[7][5][21] This comprehensive comparison provides a valuable resource for researchers and drug development professionals in the evaluation and positioning of lornoxicam within the therapeutic landscape of analgesic and anti-inflammatory agents.
References
- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lornoxicam? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lornoxicam, a new potent NSAID with an improved tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.org [iomcworld.org]
- 9. ijbcp.com [ijbcp.com]
- 10. Efficacy of ibuprofen versus lornoxicam after third molar surgery: a randomized, double-blind, crossover pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. [PDF] Efficacy of ibuprofen versus lornoxicam after third molar surgery: a randomized, double-blind, crossover pilot study | Semantic Scholar [semanticscholar.org]
- 13. Parecoxib vs. lornoxicam in the treatment of postoperative pain after laparoscopic cholecystectomy: a prospective randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parecoxib vs. lornoxicam in the treatment of postoperative pain after laparoscopic cholecystectomy: a prospective randomized placebo-controlled trial | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison between lornoxicam quick-release and parecoxib for post-operative analgesia after laparoscopic cholecystectomy: A prospective randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Portico [access.portico.org]
- 18. A multicenter, randomized, double blind study comparing lornoxicam with diclofenac in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lornoxicam Quick-Release Compared With Diclofenac Potassium [medscape.com]
- 20. Analgesic efficacy and safety of lornoxicam quick-release formulation compared with diclofenac potassium: randomised, double-blind trial in acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gastrointestinal tolerability of lornoxicam compared to that of naproxen in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. endeavorct.com [endeavorct.com]
- 23. Effect of non-steroidal anti-inflammatory drugs on the management of postoperative pain after cardiac surgery: a multicenter, randomized, controlled, double-blind trial (KETOPAIN Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. umj.com.ua [umj.com.ua]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Lornoxicam-d4
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Lornoxicam-d4, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID), Lornoxicam. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. Lornoxicam is classified as fatal if swallowed, necessitating stringent handling protocols.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH approved).[3] | Chemical-impermeable gloves (inspected prior to use).[3] | Laboratory coat. | Not generally required. |
| Weighing and Aliquoting (in a ventilated enclosure) | Tightly fitting safety goggles with side-shields or a face shield.[3][4] | Double-gloving with chemical-resistant gloves (e.g., nitrile).[5] | Disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[3] |
| Solution Preparation and Handling | Tightly fitting safety goggles with side-shields.[3] | Double-gloving with chemical-resistant gloves.[5] | Disposable gown with tight-fitting cuffs.[5] | Work in a well-ventilated area or chemical fume hood to avoid aerosol formation.[2][6] |
| Accidental Spill Cleanup | Tightly fitting safety goggles with side-shields and a face shield.[3][4] | Double-gloving with chemical-resistant, impervious gloves.[3] | Fire/flame resistant and impervious clothing or coveralls.[3] | Full-face respirator with appropriate cartridges.[3] |
| Waste Disposal | Tightly fitting safety goggles with side-shields.[3] | Double-gloving with chemical-resistant gloves.[5] | Disposable gown.[5] | Not generally required if handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for weighing the solid compound and preparing a solution.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary materials: this compound, solvent, volumetric flasks, spatulas, weigh boats, and waste containers.
-
Don the appropriate PPE as detailed in the table above. This should include a lab coat, safety goggles, and double gloves.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
-
Weighing :
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Once the target weight is achieved, record the exact amount.
-
Securely close the primary container of this compound.
-
-
Solution Preparation :
-
Quantitatively transfer the weighed this compound into a clean volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the compound.
-
Once dissolved, add more solvent until the solution reaches the calibration mark on the neck of the flask.
-
Cap the flask and invert it multiple times to ensure the solution is thoroughly mixed.
-
Label the flask clearly with the compound name (this compound), concentration, solvent, preparation date, and the researcher's initials.
-
-
Cleanup :
-
Wipe down the work surface and all non-disposable equipment with a suitable decontaminating solution.
-
Dispose of all contaminated disposable items, including gloves, weigh boats, and wipes, in the designated hazardous waste container.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of this compound waste are imperative to prevent environmental contamination and ensure regulatory compliance. All materials that have come into contact with this compound must be treated as hazardous waste.
Disposal Protocol
-
Segregation at the Source :
-
Solid Waste : All contaminated solid materials, such as gloves, disposable gowns, weigh boats, and cleaning materials, must be placed in a designated, leak-proof container lined with a yellow bag labeled for cytotoxic/hazardous waste.[7]
-
Liquid Waste : Unused solutions and solvent rinses containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Ensure the container material is compatible with the solvent used.
-
Sharps Waste : Contaminated sharps, including needles, syringes, and pipette tips, must be disposed of in a rigid, puncture-resistant sharps container labeled for hazardous waste.[7]
-
-
Labeling :
-
Storage :
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.
-
-
Final Disposal :
-
When waste containers are full, follow your institution's procedures to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[10]
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3]
-
By adhering to these stringent safety and handling protocols, researchers can work safely with this compound while protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet for this compound before beginning any work.
References
- 1. labmanager.com [labmanager.com]
- 2. youtube.com [youtube.com]
- 3. danielshealth.com [danielshealth.com]
- 4. qcbr.queens.org [qcbr.queens.org]
- 5. trumedwaste.com [trumedwaste.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
